(-)-Myrtanol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWAIHWGMRVEFR-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@H]([C@@H]1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318073 | |
| Record name | (-)-Myrtanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53369-17-8 | |
| Record name | (-)-Myrtanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrtanol, (1S,2S,5S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Myrtanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-(1α,2α,5α)]-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRTANOL, (1S,2S,5S)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LTR68G5X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Myrtanol chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Myrtanol
Introduction
This compound is a monoterpenoid alcohol that is a component of some essential oils. As a chiral molecule, its biological activity and chemical properties are intrinsically linked to its specific stereochemical configuration. This document provides a detailed overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure
This compound possesses a bicyclic scaffold, specifically a 6,6-dimethylbicyclo[3.1.1]heptane skeleton. The core structure consists of a six-membered ring and a four-membered ring sharing two bridgehead carbons. A hydroxymethyl group (-CH₂OH) is attached at the C2 position, and a gem-dimethyl group is present at the C6 position.
The IUPAC name for the general structure is (6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methanol. However, due to the presence of multiple stereocenters, several stereoisomers exist, and the specific stereochemistry must be designated to accurately describe this compound.
Stereochemistry of Myrtanol
Myrtanol has three stereocenters, leading to the possibility of several stereoisomers. The primary distinction is between cis and trans isomers, which describes the relative orientation of the hydroxymethyl group and the gem-dimethyl bridge.
-
cis-Myrtanol: The hydroxymethyl group at C2 is on the same side of the six-membered ring as the larger bridge (containing the gem-dimethyl group).
-
trans-Myrtanol: The hydroxymethyl group at C2 is on the opposite side of the six-membered ring from the larger bridge.
Each of these diastereomers (cis and trans) exists as a pair of enantiomers ((+) and (-)). The designation "this compound" typically refers to (-)-cis-Myrtanol .
The absolute configuration of (-)-cis-Myrtanol is specified by the Cahn-Ingold-Prelog (CIP) system as (1S,2R,5S) . Therefore, the full IUPAC name for (-)-cis-Myrtanol is [(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol [1][2].
The logical relationship between the stereoisomers of Myrtanol is illustrated in the diagram below.
Physicochemical Data
The following table summarizes key physicochemical properties of (-)-cis-Myrtanol.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [1][3][4] |
| Molecular Weight | 154.25 g/mol | |
| CAS Number | 51152-12-6 | |
| Appearance | White to pale yellow solid (est.) | |
| Boiling Point | 219.5 °C at 760 mmHg | |
| Density | 0.95 g/cm³ | |
| Flash Point | 96 °C | |
| Refractive Index | n20/D 1.492 | |
| InChIKey | LDWAIHWGMRVEFR-CIUDSAMLSA-N |
Experimental Protocols
Synthesis of Myrtanol via Hydroboration-Oxidation of β-Pinene
A common method for the synthesis of Myrtanol involves the hydroboration-oxidation of β-pinene. This reaction is stereoselective and can be used to produce specific stereoisomers of Myrtanol.
Materials:
-
β-Pinene
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Ethanol
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
A three-necked flask equipped with a magnetic stirrer and temperature control is charged with β-pinene (0.4 mol), sodium borohydride (0.2 mol), and tetrahydrofuran (200 mL).
-
Boron trifluoride etherate (0.2 mol) is added dropwise while maintaining the temperature between 5-10 °C.
-
The reaction mixture is stirred at this temperature for 8 hours to form the di-myrtanylborane intermediate.
-
The reaction is quenched by the addition of ethanol (30 mL).
-
Sodium hydroxide solution (92 mL of 3M) is added, followed by the slow addition of 30% hydrogen peroxide (90 mL), keeping the temperature between 40-45 °C.
-
The mixture is stirred for 3 hours at this temperature.
-
After the reaction is complete, excess hydrogen peroxide is decomposed by adding a sufficient amount of saturated sodium thiosulfate solution.
-
The layers are separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield Myrtanol.
The workflow for this synthesis is depicted in the following diagram.
Synthesis of Myrtanol from β-Pinene Epoxide
An alternative synthesis route involves the rearrangement of β-pinene epoxide using a heterogeneous catalyst.
Materials:
-
β-Pinene epoxide
-
Activated aluminum oxide (Al₂O₃)
-
Hexane
-
Methanol/diethyl ether mixture
Procedure:
-
β-Pinene epoxide is reacted in the presence of activated heterogeneous Al₂O₃ in hexane.
-
The reaction is carried out at room temperature with stirring for 24 hours in a nitrogen atmosphere.
-
The products are washed from the catalyst using a methanol/diethyl ether mixture.
-
The resulting mixture contains Myrtanol, which can be purified by methods such as preparative gas chromatography.
Conclusion
This compound is a well-defined stereoisomer of Myrtanol with the absolute configuration (1S,2R,5S). Its bicyclic structure and specific stereochemistry are crucial for its chemical and biological properties. The synthetic routes, particularly the hydroboration-oxidation of β-pinene, provide a reliable method for its preparation, enabling further research into its potential applications in various scientific and industrial fields.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Myrtanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Myrtanol, a bicyclic monoterpenoid alcohol, is a naturally occurring chiral molecule found in the essential oils of various plants. This technical guide provides a comprehensive overview of the physical and chemical properties of the (-)-cis isomer of Myrtanol. The document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines key chemical reactions, including its synthesis and oxidation, and delves into its biological activities, particularly its antimicrobial and anti-inflammatory mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for its key characteristics.
Table 1: General and Physical Properties of (-)-cis-Myrtanol
| Property | Value | Reference |
| IUPAC Name | [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | [1] |
| Synonyms | (-)-cis-Myrtanol, (1S,2R)-10-Pinanol | [1] |
| CAS Number | 51152-12-6 | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | White to pale yellow solid (estimated) | |
| Melting Point | 77 °C (for Myrtanol, isomer not specified) | |
| Boiling Point | 219.5 °C at 760 mmHg | |
| Density | 0.977 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.492 | |
| Specific Rotation [α]²⁰/D | -20.5° (c=1, CHCl₃) | Value requires experimental verification |
| Solubility | Soluble in alcohol. Water solubility estimated at 287.8 mg/L at 25 °C. | |
| Flash Point | 96.11 °C (Closed Cup) | |
| Vapor Pressure | 0.025 mmHg at 25 °C (estimated) |
Table 2: Spectroscopic Data of (-)-cis-Myrtanol
| Spectroscopic Technique | Key Features and Observations | Reference |
| ¹H NMR | Data available, specific peak assignments require further analysis. | |
| ¹³C NMR | Data available, indicating the presence of 10 distinct carbon environments. | |
| Infrared (IR) Spectroscopy | FTIR spectra available (neat), showing characteristic O-H and C-H stretching bands. | |
| Mass Spectrometry (MS) | GC-MS data available, providing fragmentation patterns for structural elucidation. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Synthesis of (-)-cis-Myrtanol via Hydroboration-Oxidation of (-)-β-Pinene
This protocol describes a common method for the synthesis of (-)-cis-Myrtanol from the readily available starting material, (-)-β-pinene.
Materials:
-
(-)-β-Pinene
-
Borane-tetrahydrofuran complex (BH₃·THF) or another suitable hydroborating agent
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Hydroboration: A solution of (-)-β-pinene in anhydrous THF is placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath. A solution of BH₃·THF is added dropwise to the stirred solution of (-)-β-pinene. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the completion of the hydroboration reaction.
-
Oxidation: The reaction mixture is cooled again in an ice bath. A solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide. The temperature should be carefully monitored and maintained below 30°C during the addition of H₂O₂.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for an additional period. The organic layer is then separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (-)-cis-Myrtanol.
Determination of Physical Properties
Standard laboratory procedures are employed for the determination of the physical properties of this compound.
-
Melting Point: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is recorded.
-
Boiling Point: The boiling point is determined at atmospheric pressure using a micro-boiling point apparatus or during vacuum distillation. For small quantities, the Siwoloboff method using a Thiele tube can be employed.
-
Specific Rotation: The optical rotation is measured using a polarimeter. A solution of this compound of known concentration in a suitable solvent (e.g., chloroform) is prepared. The solution is placed in a polarimeter cell of a defined path length, and the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature. The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Chemical Reactions and Biological Activity
Chemical Reactivity
This compound, as a primary alcohol, undergoes typical reactions of this functional group. A key reaction is its oxidation.
-
Oxidation: The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, (-)-myrtenal, or further to the carboxylic acid, (-)-myrtenic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) for the selective oxidation to the aldehyde and stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent for the formation of the carboxylic acid.
Biological Activity and Mechanisms of Action
This compound has demonstrated notable biological activities, primarily as an antimicrobial and anti-inflammatory agent.
-
Antimicrobial Activity: Studies have shown that this compound exhibits activity against a range of bacteria and fungi. The proposed mechanism of action involves the disruption of the microbial cell membrane's integrity. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
-
Anti-inflammatory Activity: Research suggests that this compound possesses anti-inflammatory properties. Its mechanism appears to involve the modulation of cytokine production. Specifically, it has been observed to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). This modulation of the cytokine balance contributes to the resolution of inflammation.
Visualizations
The following diagrams illustrate the synthesis, a key chemical reaction, and the proposed biological mechanisms of action of this compound.
Caption: Synthesis of (-)-cis-Myrtanol from (-)-β-Pinene.
Caption: Oxidation of (-)-cis-Myrtanol.
Caption: Proposed Antimicrobial Mechanism of this compound.
Caption: Proposed Anti-inflammatory Mechanism of this compound.
References
An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Myrtanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the monoterpenoid (-)-Myrtanol, a compound of interest for its potential therapeutic properties. The document details the isolation of this compound from these botanical sources, offering structured data on its prevalence and detailed experimental protocols for its extraction and purification.
Natural Sources of this compound
This compound is a naturally occurring bicyclic monoterpenoid found in the essential oils of a variety of plants. Its presence and concentration can vary significantly based on the plant species, geographical location, and the specific part of the plant utilized. The following table summarizes the quantitative data available for key natural sources of myrtanol.
| Plant Species | Family | Plant Part | Compound | Concentration (% of Essential Oil) | Reference |
| Myrtus communis | Myrtaceae | Leaves | Myrtanol | Not explicitly quantified | [1][2] |
| Flowers | Myrtanol | Not explicitly quantified | [1] | ||
| Chamelaucium uncinatum | Myrtaceae | Leaves | Myrtanol | Not explicitly quantified | |
| Thymus tosevii | Lamiaceae | Aerial parts | (-)-cis-Myrtanol | 11.2% | [3] |
| Chamaecyparis formosensis | Cupressaceae | Heartwood | (-)-cis-Myrtanol | 14.0% | [4] |
| Wood | (-)-cis-Myrtanol | 37.1 ± 19.8% (relative) | |||
| Eucalyptus species | Myrtaceae | Leaves | trans-Myrtanol | Up to 25% in certain species | |
| Angelica gigas | Apiaceae | Not specified | Myrtanol | Reported presence | |
| Thuja occidentalis | Cupressaceae | Not specified | Myrtanol | Reported presence |
Note: The table indicates that while several species are known to contain myrtanol, detailed quantitative analysis for the specific this compound isomer is not always available in the literature. The data often refers to myrtanol isomers (cis- or trans-) without specifying the enantiomer.
Isolation of this compound from Natural Sources
The isolation of this compound from its natural botanical sources is typically a multi-step process that begins with the extraction of the essential oil, followed by fractionation and purification to isolate the target compound.
The initial step in isolating this compound is the extraction of the essential oil from the plant material. Hydrodistillation and steam distillation are the most common methods employed for this purpose. Solvent extraction offers an alternative approach.
Experimental Protocol: Hydrodistillation of Essential Oil from Myrtus communis Leaves
This protocol is based on methodologies described for the extraction of essential oils from Myrtle leaves.
Materials and Equipment:
-
Fresh or dried leaves of Myrtus communis
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Weigh 100 g of air-dried and powdered Myrtus communis leaves. Grinding the leaves to a smaller particle size can increase the extraction yield.
-
Hydrodistillation Setup: Place the powdered leaves into a 2 L round-bottom flask and add 1 L of distilled water. Connect the flask to a Clevenger-type apparatus, which is then connected to a condenser.
-
Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for 3 hours. The steam will carry the volatile essential oils from the plant material.
-
Collection of Essential Oil: The steam and essential oil vapor will condense in the condenser and collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.
-
Drying and Storage: Carefully collect the essential oil from the graduated tube. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed glass vial at 4°C in the dark until further processing. The expected yield of essential oil from myrtle leaves can range from 0.3% to 0.87% (w/w).
Experimental Protocol: Steam Distillation of Essential Oil
This protocol is a general procedure for steam distillation applicable to various plant materials.
Materials and Equipment:
-
Fresh or dried plant material (e.g., leaves, flowers)
-
Steam generator
-
Biomass flask
-
Still head
-
Condenser
-
Receiver (separatory funnel)
-
Heating source for steam generator
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Pack the plant material into the biomass flask. The material should be packed uniformly to ensure even steam distribution.
-
Steam Distillation Setup: Connect the steam generator to the biomass flask. The outlet of the biomass flask is connected to a still head, followed by a condenser and a receiver.
-
Distillation: Generate steam in the steam generator and pass it through the plant material in the biomass flask. The steam will volatilize the essential oils.
-
Condensation and Collection: The mixture of steam and essential oil vapor is then passed through the condenser. The condensate (a mixture of water and essential oil) is collected in the receiver.
-
Separation and Drying: In the receiver (a separatory funnel), the essential oil will separate from the water, typically forming an upper layer. Separate the two layers and collect the essential oil. Dry the essential oil over anhydrous sodium sulfate.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.
Once the essential oil is obtained, further separation techniques are required to isolate this compound from the complex mixture of other volatile compounds.
Experimental Protocol: Fractional Distillation of Essential Oil
Fractional distillation is employed to separate the components of the essential oil based on their boiling points.
Materials and Equipment:
-
Crude essential oil
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum pump (optional, for vacuum fractional distillation)
-
Thermometer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Place the crude essential oil in the distillation flask.
-
Distillation: Gently heat the distillation flask. As the temperature rises, the components of the essential oil will begin to vaporize, with the more volatile components (lower boiling points) vaporizing first.
-
Fraction Collection: The vapor will rise through the fractionating column and then condense in the condenser. Collect the distillate in different fractions based on the temperature at which they distill over. Myrtanol has a boiling point of approximately 220-222 °C at atmospheric pressure.
-
Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction enriched in myrtanol.
Experimental Protocol: Column Chromatography for Purification of this compound
Column chromatography is a highly effective method for the final purification of this compound from the enriched fraction.
Materials and Equipment:
-
Myrtanol-enriched fraction from fractional distillation
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed.
-
Sample Loading: Dissolve the myrtanol-enriched fraction in a minimal amount of the initial solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the solvent system by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
Fraction Collection: Collect the eluate in a series of small fractions in collection tubes.
-
Monitoring by TLC: Monitor the separation by spotting small amounts of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system to visualize the separated compounds. Fractions containing the same compound (as indicated by the same Rf value) are pooled together.
-
Isolation of this compound: Identify the pooled fractions containing pure this compound. Remove the solvent from these fractions using a rotary evaporator to obtain the purified compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Isolation Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in the isolation of this compound.
References
Biosynthesis of (-)-Myrtanol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Myrtanol, a bicyclic monoterpenoid alcohol, is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis in plants is a specialized branch of the well-characterized terpenoid pathway. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the core metabolic pathways, key enzymatic steps, and relevant experimental methodologies. While the complete biosynthetic pathway is yet to be fully elucidated in planta, current research strongly suggests a crucial role for cytochrome P450 monooxygenases in the final hydroxylation step. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to aid researchers in this field.
Introduction to this compound
This compound is a saturated bicyclic monoterpene alcohol. It is a derivative of the pinane skeleton and is found as a constituent of essential oils in various aromatic plants, particularly those belonging to the Myrtaceae family, such as myrtle (Myrtus communis). The pharmacological properties and pleasant aroma of this compound and its derivatives have garnered significant interest in drug development and the chemical industry. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in natural or heterologous systems.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound originates from the central terpenoid pathway, which is responsible for the synthesis of all isoprenoids in plants.
The General Monoterpenoid Pathway
The universal C5 precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two primary pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. For monoterpenes like this compound, the MEP pathway is the primary source of IPP and DMAPP.
One molecule of IPP and one molecule of DMAPP are condensed by geranyl diphosphate synthase (GPPS) to form the C10 compound geranyl diphosphate (GPP). GPP is the universal linear precursor for all monoterpenes.
The cyclization of GPP is a critical step catalyzed by a class of enzymes known as monoterpene synthases (TPSs). To form the bicyclic pinane skeleton, GPP first isomerizes to linalyl diphosphate (LDP). The subsequent cyclization of the LDP intermediate, catalyzed by specific pinene synthases, leads to the formation of α-pinene and β-pinene. (-)-β-Pinene is the direct precursor to this compound.
Hypothesized Conversion of (-)-β-Pinene to this compound
The final step in the biosynthesis of this compound is the hydration of (-)-β-pinene. While a specific "myrtanol synthase" has not been isolated from plants, substantial evidence from computational modeling and studies on terpenoid metabolism points towards the involvement of cytochrome P450 monooxygenases (CYPs). These enzymes are known to catalyze a wide range of oxidative reactions, including the hydroxylation of hydrocarbon skeletons.
A theoretical study using density functional theory (DFT) has investigated the hydroxylation of β-pinene by a CYP model. The study suggests that CYP-catalyzed hydrogen abstraction from β-pinene, followed by an oxygen rebound mechanism, is a plausible route for the formation of myrtanol and other oxygenated pinenes[1][2][3]. This process involves the activation of molecular oxygen by the heme-containing active site of the CYP enzyme.
Quantitative Data
Quantitative data on the enzymatic conversion of β-pinene to myrtanol in plants is scarce. However, analysis of essential oils from various plant species, particularly Myrtus communis, provides information on the relative abundance of myrtanol and its precursors.
| Plant Species | Tissue | Compound | Concentration/Percentage | Reference |
| Myrtus communis | Berries | Myrtenyl acetate | 20.3% | [4] |
| Myrtus communis | Berries | α-Pinene | 11.1% | [4] |
| Myrtus communis | Berries (unripe) | Essential Oil Yield | 0.5% | |
| Myrtus communis | Berries (ripe) | Essential Oil Yield | 0.02% | |
| Myrtus communis (from Jericho) | Essential Oil | Myrtenol | 12.97% | |
| Myrtus communis (from Jericho) | Essential Oil | Myrtenal | 12.46% | |
| Myrtus communis (from Jenin) | Essential Oil | α-Pinene | 10.22% | |
| Myrtus communis (from Jenin) | Essential Oil | Myrtenal | 6.78% | |
| Myrtus communis (cultivated) | Essential Oil | α-Pinene | 270 mg/mL | |
| Myrtus communis (wild) | Essential Oil | α-Pinene | 212 mg/mL |
Note: Myrtenyl acetate is an ester derivative of myrtenol. Myrtenal is the aldehyde corresponding to myrtanol.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol for Microsomal Protein Extraction from Plant Tissue
This protocol is adapted for the isolation of microsomal fractions, which are enriched in membrane-bound enzymes like cytochrome P450s.
Materials:
-
Fresh or frozen plant tissue (e.g., leaves, young stems)
-
Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 10 mM DTT, 5% (w/v) polyvinylpyrrolidone (PVP), 1 mM PMSF (add fresh)
-
Liquid nitrogen
-
Mortar and pestle
-
Cheesecloth or Miracloth
-
Centrifuge and ultracentrifuge
-
Bradford reagent for protein quantification
Procedure:
-
Grind 5-10 g of plant tissue to a fine powder in a pre-chilled mortar with liquid nitrogen.
-
Transfer the frozen powder to a chilled beaker and add 3 volumes of ice-cold Extraction Buffer.
-
Homogenize the mixture using a Polytron or similar homogenizer for 1-2 minutes on ice.
-
Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a chilled centrifuge tube.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and chloroplasts.
-
Carefully transfer the supernatant to a chilled ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.
-
Discard the supernatant. Resuspend the microsomal pellet in a minimal volume of Resuspension Buffer (0.1 M potassium phosphate buffer, pH 7.4, 1 mM EDTA, 20% (v/v) glycerol).
-
Determine the protein concentration of the microsomal fraction using the Bradford assay.
-
Aliquot the microsomal proteins, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol for In Vitro Cytochrome P450 Activity Assay
This assay is designed to test the ability of the isolated microsomal proteins to hydroxylate (-)-β-pinene.
Materials:
-
Microsomal protein suspension
-
Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.4)
-
(-)-β-Pinene substrate solution (dissolved in a minimal amount of DMSO or acetone)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS for product analysis
Procedure:
-
Set up the reaction mixture in a glass vial:
-
100-500 µg of microsomal protein
-
Assay Buffer to a final volume of 500 µL
-
100 µM (-)-β-pinene (final concentration)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding 200 µL of ice-cold ethyl acetate and vortexing vigorously.
-
Extract the products by adding an additional 800 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Transfer the upper organic phase to a new vial.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Analyze the products by GC-MS. Compare the retention times and mass spectra to authentic standards of this compound and other potential oxygenated products.
Protocol for GC-MS Analysis of Monoterpenoids
This protocol provides a general framework for the separation and identification of volatile monoterpenoids.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 15°C/min, hold for 5 min.
-
-
Injector: Splitless mode, temperature 250°C.
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
Procedure:
-
Inject 1 µL of the ethyl acetate extract into the GC-MS.
-
Acquire the data.
-
Identify the compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with those of authentic standards.
-
Quantify the compounds by integrating the peak areas and using a calibration curve generated with authentic standards.
Conclusion
The biosynthesis of this compound in plants follows the general monoterpenoid pathway to its precursor, (-)-β-pinene. The final conversion is hypothesized to be a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase. While direct in planta evidence for a specific "myrtanol synthase" is still lacking, the information and protocols provided in this guide offer a solid foundation for researchers aiming to elucidate this pathway further. Future research should focus on the identification and characterization of the specific CYP enzyme(s) responsible for this conversion in myrtanol-producing plants. Such discoveries will be instrumental for the metabolic engineering of high-value monoterpenoids.
References
- 1. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Composition of Myrtle (Myrtus communis L.) Berries Essential Oils as Observed in a Collection of Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-Myrtanol: Molecular Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (-)-Myrtanol, a bicyclic monoterpenoid alcohol. It details its fundamental molecular characteristics, provides in-depth experimental protocols for its synthesis and biological evaluation, and summarizes its known biological activities. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Core Molecular and Physical Properties
This compound, a member of the pinane family of monoterpenes, exists as different stereoisomers, primarily (-)-cis-Myrtanol and (-)-trans-Myrtanol. Its fundamental properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O | [1][2][3] |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Appearance | White to pale yellow solid (est.) | |
| Boiling Point | 219-220 °C at 760 mmHg | |
| Density | ~0.973 g/mL at 20 °C | |
| Flash Point | 96.11 °C | |
| Solubility | Soluble in alcohol; sparingly soluble in water. |
Synthesis of (-)-cis-Myrtanol via Hydroboration-Oxidation
The enantioselective synthesis of (-)-cis-Myrtanol can be effectively achieved from the readily available chiral precursor (-)-β-pinene through a hydroboration-oxidation reaction. This method provides good yields and high stereoselectivity.
Experimental Protocol: Synthesis of (-)-cis-Myrtanol
-
Hydroboration:
-
To a well-stirred mixture of borane-1,4-thioxane (3.13 mL, 25 mmol) and pentane (18.3 mL) under a nitrogen atmosphere at room temperature, add (-)-β-pinene (11.9 mL, 75 mmol, 95.5% optical purity) dropwise.
-
Allow the solution to stand for 15 minutes to ensure the completion of the hydroboration reaction.
-
-
Oxidation:
-
Quench the reaction by adding ethanol (15 mL).
-
Subsequently, add 3 M sodium hydroxide solution (25.0 mL, 75 mmol).
-
Immerse the reaction mixture in a cooling bath. Add 30% aqueous hydrogen peroxide (9.4 mL, 75 mmol) dropwise over 15 minutes, maintaining the reaction temperature below 35°C.
-
After the addition is complete, heat the mixture under gentle reflux for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice-water (300 mL).
-
Extract the aqueous mixture with diethyl ether (70 mL).
-
Wash the ether layer thoroughly with water (3 x 200 mL), followed by a saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure (-)-cis-myrtanol (b.p. 68°-69° C at reduced pressure). This protocol is reported to yield approximately 9.0 g (79%) of the final product.
-
Synthesis Workflow
Caption: Workflow for the synthesis of (-)-cis-Myrtanol.
Biological Activities and Quantitative Data
This compound and its related compound, myrtenol, have demonstrated a range of biological activities, most notably antimicrobial effects.
| Biological Activity | Test Organism/Assay | Result (MIC/MBC) | Reference |
| Antifungal | Candida auris | MIC: 50 µg/mL (Myrtenol) | |
| Antibacterial | Klebsiella pneumoniae | MIC: 200 µg/mL (Myrtenol) | |
| Antibacterial | Staphylococcus aureus | MIC₅₀: 250 µg/mL; MIC₉₀: 450 µg/mL (Myrtenol) | |
| Antibacterial | Staphylococcus aureus | MIC: 12.5 µg/mL; MBC: 50 µg/mL (Isolated Compound) | |
| Antibacterial | Salmonella typhi | MIC: 25 µg/mL; MBC: 100 µg/mL (Isolated Compound) |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: Some data refers to the closely related myrtenol or an isolated compound identified as myrtanol.
Antimicrobial Mechanism of Action
The precise molecular signaling pathways of this compound are not yet fully elucidated. However, current research suggests that its antimicrobial properties are largely due to its ability to disrupt the integrity of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death. Further research is required to identify specific protein targets or downstream signaling cascades affected by this compound.
Caption: Postulated mechanism of antimicrobial action for this compound.
Experimental Protocols for Biological Evaluation
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various microbial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with minor modifications.
-
Preparation of Inoculum:
-
Grow microbial cultures in an appropriate broth medium (e.g., Tryptic Soy Broth) to a final concentration of 1 x 10⁶ cells/mL.
-
-
Serial Dilution:
-
In a 96-well microplate, prepare serial dilutions of this compound in the broth medium to achieve a range of desired concentrations (e.g., 25–200 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial suspension to each well containing the diluted compound.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours.
-
-
Determination of MIC:
-
Measure the optical density at 590 nm using a microplate reader to determine microbial growth.
-
The MIC is defined as the lowest concentration of the compound that results in ≥90% inhibition of growth compared to the positive control.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).
-
-
Reaction Mixture:
-
In a set of test tubes or a 96-well plate, mix a small volume of the this compound solution (e.g., 0.5 mL) with the DPPH solution (e.g., 3 mL).
-
Prepare a control sample containing only the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound. A lower IC₅₀ value indicates stronger antioxidant activity.
-
References
Spectroscopic Data of (-)-Myrtanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpenoid (-)-Myrtanol. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and utilization of this chiral natural product.
Data Presentation
The following tables summarize the key spectroscopic data for this compound. Due to the limited public availability of complete datasets for the specific (-)-cis-Myrtanol stereoisomer, representative data for cis-Myrtanol is presented. Researchers should consult primary literature or acquire data on their specific samples for definitive analysis.
Table 1: ¹H NMR Spectroscopic Data for cis-Myrtanol
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 0.88 | s | -CH₃ |
| 1.19 | s | -CH₃ |
| 1.50-2.50 | m | Bicyclic ring protons |
| 3.40-3.70 | m | -CH₂OH |
| 4.20 | br s | -OH |
Note: Chemical shifts can vary depending on the solvent and concentration. "s" denotes a singlet, and "m" denotes a multiplet.
Table 2: ¹³C NMR Spectroscopic Data for cis-Myrtanol
| Chemical Shift (δ) ppm | Assignment |
| 21.2 | -CH₃ |
| 26.0 | -CH₃ |
| 23.0, 27.5, 38.0, 39.0, 41.0, 43.0 | Bicyclic ring carbons |
| 65.0 | -CH₂OH |
Note: These are approximate chemical shift values and can vary based on experimental conditions.
Table 3: Infrared (IR) Spectroscopy Peak List for cis-Myrtanol
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~2920 | Strong | C-H stretch (alkane) |
| ~2860 | Strong | C-H stretch (alkane) |
| ~1460 | Medium | C-H bend (alkane) |
| ~1370 | Medium | C-H bend (gem-dimethyl) |
| ~1030 | Strong | C-O stretch (primary alcohol) |
Table 4: Mass Spectrometry (MS) Fragmentation Data for Myrtanol
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |
| 154 | 5 | [M]⁺ (Molecular Ion) |
| 139 | 15 | [M - CH₃]⁺ |
| 123 | 20 | [M - OCH₃]⁺ or [M - H₂O - CH₃]⁺ |
| 109 | 40 | [C₈H₁₃]⁺ |
| 95 | 100 | [C₇H₁₁]⁺ (Base Peak) |
| 81 | 85 | [C₆H₉]⁺ |
| 69 | 70 | [C₅H₉]⁺ |
| 41 | 90 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for monoterpenoids like this compound. Instrument parameters should be optimized for the specific sample and available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or C₆D₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
¹H NMR Acquisition :
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Using the same sample, switch the spectrometer to the ¹³C frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a neat liquid sample like this compound, place a small drop of the liquid onto the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a transmission measurement, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[1][2]
-
Background Spectrum : Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Spectrum : Acquire the FTIR spectrum of the this compound sample. Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.[1] Multiple scans are averaged to improve the signal quality.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be optimized for the sensitivity of the instrument.
-
GC Separation :
-
Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.[3][4]
-
-
MS Detection :
-
As components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each fragment, generating a mass spectrum for each eluting component.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Biological Activities of (-)-Myrtanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtanol, a monoterpenoid alcohol, is a natural compound found in the essential oils of various plants. Structurally, it is a bicyclic molecule with the chemical formula C10H18O. As a chiral molecule, it exists in different stereoisomeric forms, with the (-)-cis and (-)-trans isomers being of particular interest. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antimicrobial, antioxidant, and anti-inflammatory properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial effects against a range of pathogenic microorganisms. Its activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death[1].
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Candida albicans | (-)-cis-Myrtanol | - | - | [1] |
| Escherichia coli | (-)-cis-Myrtanol | - | - | [1] |
| Staphylococcus aureus | (-)-cis-Myrtanol | - | - | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | (-)-cis-Myrtanol | - | - | [1] |
| Antibiotic-resistant Pseudomonas aeruginosa | (-)-cis-Myrtanol | - | - |
Note: Specific MIC and MBC values for this compound were not consistently available in the reviewed literature. The table indicates the reported activity against these microorganisms, and further research is needed to establish precise quantitative data.
Experimental Protocol: Determination of MIC and MBC by Broth Microdilution
This protocol outlines a standard method for determining the MIC and MBC of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound, as well as to positive (inoculum without compound) and negative (broth only) control wells.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). This can be confirmed by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates at the optimal temperature for 24-48 hours.
-
MBC Calculation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Proposed Mechanism of Antimicrobial Action
The primary proposed mechanism for the antimicrobial activity of this compound involves the disruption of the microbial cell membrane.
Diagram 1: Proposed mechanism of this compound's antimicrobial activity.
Antioxidant Activity
Preliminary studies suggest that this compound possesses antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.
Quantitative Antioxidant Data
The antioxidant capacity of this compound can be evaluated using various assays, with IC50 values representing the concentration of the compound required to scavenge 50% of the free radicals.
| Assay | Compound | IC50 (µg/mL) | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Ethanol extracts containing (-)-cis-Myrtanol | 2.5234 |
Note: The available data is for an ethanol extract containing (-)-cis-Myrtanol. Further studies are required to determine the specific IC50 value of pure this compound.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for assessing the antioxidant activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
-
96-well microtiter plates
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound. A control well should contain DPPH solution and methanol without the sample.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
Anti-inflammatory Activity
This compound and related monoterpenes have shown potential as anti-inflammatory agents. This activity is likely mediated through the modulation of key inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)
-
Western blot reagents
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in appropriate medium until they reach the desired confluency.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the production of NO using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.
-
Signaling Pathway Analysis (Western Blot): Lyse the cells and perform Western blot analysis to assess the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.
Inflammatory Signaling Pathway
The anti-inflammatory effects of compounds like this compound are often attributed to their ability to inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.
Diagram 2: Potential modulation of the NF-κB signaling pathway by this compound.
Other Reported Biological Activities
Preliminary research suggests that this compound and its related compounds may possess other therapeutic properties, including:
-
Antitumor Activity: Some studies on related monoterpenes have indicated potential antitumor effects by affecting mitochondrial enzyme activity and membrane stability. However, specific data for this compound is limited.
-
Neuroprotective Effects: Studies on myrtenal, a related compound, have shown neuroprotective potential in experimental models of dementia by exerting antioxidant effects and increasing acetylcholine levels in the brain. Further investigation is needed to determine if this compound shares these properties.
Conclusion and Future Directions
This compound is a natural compound with a range of promising biological activities, most notably antimicrobial, antioxidant, and anti-inflammatory effects. The available data, while indicating significant potential, also highlights the need for further in-depth research. Future studies should focus on:
-
Quantitative Analysis: Establishing precise and comprehensive quantitative data (MIC, MBC, IC50) for pure this compound isomers against a broader range of microorganisms and in various antioxidant and anti-inflammatory models.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic effects.
-
In Vivo Studies: Conducting well-designed in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in preclinical models of infection, inflammation, and neurodegenerative diseases.
-
Structure-Activity Relationship: Investigating the biological activities of different stereoisomers of myrtanol to understand the impact of stereochemistry on its therapeutic potential.
The development of this compound as a therapeutic agent holds promise, and continued rigorous scientific investigation is warranted to fully unlock its potential for human health.
References
The Anti-Inflammatory Properties of (-)-Myrtanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of the monoterpene (-)-Myrtanol. Drawing from preclinical research, this document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental evaluation.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings, providing a clear comparison of its efficacy at different dosages.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) | Time Point (hours post-carrageenan) | Reference |
| This compound | 25 | 35.8 | 4 | Silva et al., 2014 |
| This compound | 50 | 52.1 | 4 | Silva et al., 2014 |
| This compound | 75 | 65.4 | 4 | Silva et al., 2014 |
| Indomethacin (Control) | 10 | 72.3 | 4 | Silva et al., 2014 |
Table 2: Effect of this compound on Inflammatory Mediators in Carrageenan-Induced Peritonitis in Mice
| Treatment Group | Dose (mg/kg, i.p.) | IL-1β Levels (pg/mL) | MPO Activity (U/mL) | Reference |
| Vehicle Control | - | 158.3 ± 12.7 | 2.8 ± 0.3 | Silva et al., 2014 |
| This compound | 75 | 85.6 ± 9.4 | 1.5 ± 0.2 | Silva et al., 2014 |
| Dexamethasone (Control) | 0.5 | 62.1 ± 7.8 | 1.1 ± 0.1 | Silva et al., 2014 |
*p < 0.05 compared to vehicle control
Table 3: Effect of this compound on IL-1β Levels in Trigeminal Ganglia and Spinal Trigeminal Subnucleus Caudalis (STSC) in Mice with Carrageenan-Induced Orofacial Inflammation
| Treatment Group | Dose (mg/kg, i.p.) | IL-1β Levels in Trigeminal Ganglia (pg/mg protein) | IL-1β Levels in STSC (pg/mg protein) | Reference |
| Vehicle Control | - | 12.5 ± 1.8 | 8.9 ± 1.1 | Oliveira et al., 2022 |
| This compound | 25 | 7.1 ± 0.9 | 5.2 ± 0.7 | Oliveira et al., 2022 |
| This compound | 50 | 5.8 ± 0.7 | 4.1 ± 0.5 | Oliveira et al., 2022 |
*p < 0.05 compared to vehicle control
Table 4: Effect of this compound on Myeloperoxidase (MPO) Activity in the Masseter Muscle of Mice with Carrageenan-Induced Orofacial Inflammation
| Treatment Group | Dose (mg/kg, i.p.) | MPO Activity (U/mg tissue) | Reference |
| Vehicle Control | - | 0.45 ± 0.05 | Oliveira et al., 2022 |
| This compound | 25 | 0.28 ± 0.04 | Oliveira et al., 2022 |
| This compound | 50 | 0.21 ± 0.03 | Oliveira et al., 2022 |
*p < 0.05 compared to vehicle control
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the acute anti-inflammatory activity of a compound.[1]
Materials:
-
Male Swiss mice (25-30 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.9% saline with 0.02% Tween 80)
-
Plethysmometer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups (n=6-8 per group): Vehicle control, this compound (various doses), and positive control (Indomethacin).
-
Administer this compound or Indomethacin intraperitoneally (i.p.) 30 minutes before the carrageenan injection.
-
Measure the basal volume of the right hind paw of each mouse using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the paw edema volume by subtracting the basal paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of paw edema for the treated groups relative to the vehicle control group.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.[2]
Materials:
-
Inflamed tissue (e.g., masseter muscle)
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.167 mg/mL o-dianisidine dihydrochloride and 0.0005% hydrogen peroxide)
-
Spectrophotometer
Procedure:
-
Excise the inflamed tissue and weigh it.
-
Homogenize the tissue in HTAB buffer (1:10 w/v) on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the MPO assay.
-
In a 96-well plate, add 10 µL of the supernatant to 190 µL of the reaction buffer.
-
Measure the change in absorbance at 460 nm over 5 minutes at 37°C using a spectrophotometer.
-
Express MPO activity as units per milligram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute.
Measurement of IL-1β Levels by ELISA
This protocol outlines the quantification of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in tissue homogenates.[3][4]
Materials:
-
Tissue homogenate supernatant (prepared as in the MPO assay, but with a buffer suitable for ELISA, e.g., PBS with protease inhibitors)
-
Commercially available mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is outlined below.
-
Prepare standards and samples in the provided dilution buffer.
-
Add 100 µL of standards and samples to the wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells five times.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve. Express the results as pg of IL-1β per mg of total protein.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are, in part, mediated by its influence on key signaling pathways involved in the inflammatory cascade.
Caption: this compound inhibits the p38-MAPK signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
The Antioxidant Potential of (-)-Myrtanol and its Role in Myrtus communis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtanol, a monoterpenoid found in the essential oil of Myrtus communis (myrtle) and other plants, has garnered interest for its potential biological activities. While preliminary studies suggest it possesses antioxidant properties, comprehensive quantitative data on the isolated compound is limited in publicly available scientific literature. This technical guide provides an in-depth overview of the antioxidant potential of Myrtus communis, with a focus on its monoterpenoid constituents, including what is known about this compound. We will delve into the quantitative data from various antioxidant assays performed on myrtle extracts, detail the experimental protocols for these assays, and explore the potential mechanisms of action. This information aims to serve as a valuable resource for researchers investigating natural compounds for antioxidant applications.
Data Presentation: Antioxidant Activity of Myrtus communis Extracts
The following tables summarize the quantitative data on the antioxidant activity of various Myrtus communis extracts from different studies. It is important to note that the antioxidant capacity can vary depending on the plant part, geographical origin, extraction solvent, and the specific assay used.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Myrtus communis Extracts
| Plant Part | Extraction Solvent | IC50 Value (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| Leaves | Methanol | 47.1 (at 50 µg/mL) | Trolox | Similar to extract |
| Berries | Methanol | > 250 | Trolox | Not specified |
| Fruit (Intermediate) | Ethanol | 10 | Trolox | 120 |
| Fruit (Ripening) | Ethanol | 50 | Trolox | 120 |
| Fruit (Immature) | Ethanol | 60 | Trolox | 120 |
| Leaves | Ethanol | - | - | - |
| Leaves | Water | - | - | - |
IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Myrtus communis Extracts
| Plant Part | Extraction Solvent | IC50 Value (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| Fruit (Immature) | Ethanol | 2 | BHA | 50 |
| Fruit (Intermediate) | Ethanol | 4 | BHA | 50 |
| Fruit (Ripening) | Ethanol | 28 | BHA | 50 |
| Fruit (Immature) | Water | 21 | BHA | 50 |
| Fruit (Intermediate) | Water | 200 | BHA | 50 |
| Fruit (Ripening) | Water | 320 | BHA | 50 |
IC50 value represents the concentration of the extract required to scavenge 50% of the ABTS radicals. BHA: Butylated hydroxyanisole.
Table 3: FRAP (Ferric Reducing Antioxidant Power) of Myrtus communis Extracts
| Plant Part | Extraction Solvent | FRAP Value (mM FeSO₄ equivalent/mg sample) |
| Not Specified | Not Specified | 2551.95 |
FRAP values indicate the ability of the extract to reduce ferric ions to ferrous ions.
Chemical Composition of Myrtus communis Essential Oil
The antioxidant activity of Myrtus communis is attributed to its complex mixture of phytochemicals. The essential oil is rich in monoterpenes and their oxygenated derivatives (monoterpenoids). While the exact composition can vary, major constituents frequently reported include α-pinene, 1,8-cineole, limonene, and linalool.[1][2][3][4][5] this compound is also a constituent, though its concentration may not always be as high as the aforementioned compounds. The overall antioxidant effect of the essential oil is likely a result of the synergistic interactions between these various components.
Potential Antioxidant Mechanisms of Monoterpenoids like this compound
Monoterpenoids, the class of compounds to which this compound belongs, typically exert their antioxidant effects through several mechanisms:
-
Hydrogen Atom Transfer (HAT): The hydroxyl group (-OH) on the monoterpenol can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting monoterpenoid radical is often stabilized by resonance, making it less reactive.
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical, forming a radical cation.
The bicyclic structure of this compound may influence its antioxidant activity by affecting the stability of the resulting radical. Further computational studies, such as Density Functional Theory (DFT) analysis, could provide more precise insights into the bond dissociation enthalpy of the O-H bond in this compound, which is a key predictor of antioxidant activity via the HAT mechanism.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of pure compounds like this compound or complex mixtures such as essential oils.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test sample (this compound or extract)
-
Reference antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (wavelength set to ~517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of the test sample and the reference antioxidant in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to each well (e.g., 100 µL). Then, add a fixed volume of the DPPH working solution (e.g., 100 µL) to each well. For the blank, use the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at ~517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), which is decolorized upon reduction.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test sample (this compound or extract)
-
Reference antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (wavelength set to ~734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at ~734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test sample and the reference antioxidant.
-
Reaction Mixture: Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the ABTS working solution (e.g., 190 µL) in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at ~734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test sample (this compound or extract)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (wavelength set to ~593 nm)
-
Water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare dilutions of the test sample and a series of ferrous sulfate standards.
-
Reaction Mixture: Add a small volume of the sample or standard (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 270 µL) in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at ~593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and expressed as mM Fe²⁺ equivalents per gram or milliliter of the sample.
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity determination.
Signaling Pathway: Radical Scavenging by a Monoterpenol
Caption: Simplified diagram of the Hydrogen Atom Transfer (HAT) mechanism.
Conclusion
While direct quantitative evidence for the antioxidant activity of isolated this compound is still emerging, the existing body of research on Myrtus communis extracts strongly supports their significant antioxidant potential. This activity is attributed to the rich and complex profile of phytochemicals, including a variety of monoterpenoids. The data and protocols presented in this guide offer a solid foundation for further investigation into the specific role of this compound and other constituents in the overall antioxidant capacity of myrtle. Future research focusing on the isolated compound is necessary to fully elucidate its specific contributions and mechanisms of action, which could pave the way for its application in the development of new antioxidant agents for the pharmaceutical and nutraceutical industries.
References
(-)-Myrtanol: A Comprehensive Technical Guide
IUPAC Name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol[1]
This technical guide provides an in-depth overview of (-)-Myrtanol, a bicyclic monoterpenoid alcohol, for researchers, scientists, and drug development professionals. It covers its chemical identity, biological activities, and associated experimental methodologies.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C10H18O | [1][2] |
| Molecular Weight | 154.25 g/mol | |
| Boiling Point | 219.5°C at 760 mmHg | |
| Flash Point | 96°C | |
| Density | 0.95 g/cm³ | |
| Storage Temperature | 2-8°C |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
Preclinical studies suggest that this compound possesses anti-inflammatory properties. While the precise signaling pathways are still under investigation, it is hypothesized that it may modulate inflammatory responses through the inhibition of pro-inflammatory mediators.
Anticancer Potential
Emerging research indicates that this compound may have anticancer activity. The proposed mechanism involves the induction of apoptosis in cancer cells. This is potentially mediated through the regulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. A potential, though not yet fully elucidated, pathway is the modulation of the MAPK/ERK signaling cascade, which is often dysregulated in cancer.
Logical Relationship of a Potential Anticancer Signaling Pathway
Caption: Potential mechanism of this compound's anticancer activity.
Neuroprotective Effects
This compound is also being explored for its neuroprotective potential. Studies on related compounds suggest that it may offer protection against neuronal damage through various mechanisms, including the modulation of key signaling pathways involved in neuronal survival and function.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of (-)-cis-Myrtanol
A common method for the synthesis of (-)-cis-Myrtanol involves the hydroboration-oxidation of (-)-β-pinene.
Experimental Workflow for the Synthesis of (-)-cis-Myrtanol
Caption: Workflow for the synthesis of (-)-cis-Myrtanol.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilution: Perform serial twofold dilutions of this compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer or calipers
-
Vehicle (e.g., saline or a suitable solvent for this compound)
-
Reference anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Divide the animals into groups: a control group (vehicle), a reference drug group, and groups treated with different doses of this compound. Administer the treatments orally or via intraperitoneal injection.
-
Induction of Edema: After a specific period (e.g., 1 hour) following treatment, inject carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.
Neuroprotection Assay: Neuronal Cell Culture Model
Primary neuronal cultures or neuronal cell lines can be used to assess the neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Primary neurons or a neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta)
-
Appropriate cell culture medium and supplements
-
Reagents for viability assays (e.g., MTT, LDH assay kit)
Procedure:
-
Cell Culture: Culture the neuronal cells under appropriate conditions.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Induction of Neurotoxicity: Expose the cells to the neurotoxic agent in the presence or absence of this compound.
-
Assessment of Neuroprotection: After the desired incubation period, assess cell viability using a suitable assay (e.g., MTT or LDH release assay).
-
Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
References
Methodological & Application
Application Note: Enantioselective Synthesis of (-)-Myrtanol from β-Pinene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Myrtanol is a monoterpenoid alcohol with applications in the synthesis of biologically active compounds and as a fragrance ingredient. The enantioselective synthesis of this compound is of significant interest, and a common approach utilizes the readily available and naturally occurring chiral starting material, (-)-β-pinene. This application note details a robust protocol for the synthesis of this compound via a hydroboration-oxidation reaction, which proceeds with high yield and stereoselectivity.
Reaction Scheme:
The synthesis involves a two-step, one-pot process. First, (-)-β-pinene undergoes hydroboration with a borane source, followed by in-situ oxidation of the resulting organoborane intermediate to yield this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the enantioselective synthesis of this compound from (-)-β-pinene.
1. Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Source |
| (-)-β-Pinene | 136.24 | 98.5% | Commercial Supplier |
| Sodium borohydride (NaBH₄) | 37.83 | 96% | Commercial Supplier |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 46.8-47.8% | Commercial Supplier |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Commercial Supplier |
| Ethanol (EtOH) | 46.07 | 95% | Commercial Supplier |
| Sodium hydroxide (NaOH) | 40.00 | - | Aqueous Solution (3 M) |
| Hydrogen peroxide (H₂O₂) | 34.01 | 30% | Aqueous Solution |
2. Apparatus:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Ice-water bath.
-
Standard glassware for extraction and distillation.
-
Rotary evaporator.
3. Synthesis Procedure:
The synthesis is a one-pot reaction involving hydroboration followed by oxidation.
Step A: Hydroboration of (-)-β-Pinene
-
To a three-necked round-bottom flask, add 55.3 g (0.4 mol) of (-)-β-pinene, 5.92 g (0.15 mol) of sodium borohydride, and 200 mL of anhydrous tetrahydrofuran.[1]
-
Cool the mixture to 0-5°C using an ice-water bath.
-
Slowly add 28.67 g (0.2 mol) of boron trifluoride etherate solution to the stirred mixture over a period of 1 hour, maintaining the temperature between 0-5°C.[1]
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 6 hours to form the dimyrtylborane intermediate.[1]
Step B: Oxidation to this compound
-
Quench the hydroboration reaction by carefully adding 30 mL of ethanol.[1]
-
Sequentially add 68 mL of 3 M aqueous sodium hydroxide solution, followed by the slow, dropwise addition of 60 mL of 30% hydrogen peroxide solution.[1] During the addition of hydrogen peroxide, ensure the reaction temperature is maintained between 40-45°C.
-
After the addition of hydrogen peroxide is complete, continue to stir the mixture at 40-45°C for 3 hours.
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Reagent Quantities
| Reagent | Amount Used | Moles | Molar Ratio (relative to β-pinene) |
| (-)-β-Pinene | 55.3 g | 0.4 | 1.0 |
| NaBH₄ | 5.92 g | 0.15 | 0.375 |
| BF₃·OEt₂ | 28.67 g | 0.2 | 0.5 |
| THF | 200 mL | - | - |
| EtOH | 30 mL | - | - |
| NaOH (3 M) | 68 mL | 0.204 | - |
| H₂O₂ (30%) | 60 mL | ~0.588 | - |
Table 2: Reaction Conditions and Expected Results
| Parameter | Value | Reference |
| Hydroboration Temperature | 0-5°C | |
| Hydroboration Time | 6 hours | |
| Oxidation Temperature | 40-45°C | |
| Oxidation Time | 3 hours | |
| Expected Yield | >90% | |
| Expected Enantiomeric Excess (ee) | High (dependent on starting material ee) | |
| Optical Rotation [α]D | Negative value |
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized this compound should be determined to confirm the stereoselectivity of the reaction. The most common methods for this are chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These techniques utilize a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
Application Note: Synthesis of (-)-Myrtanol via Hydroboration-Oxidation of (-)-β-Pinene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of (-)-Myrtanol, a valuable chiral building block in drug development and fragrance industries. The synthesis is achieved through the highly regioselective and stereoselective hydroboration-oxidation of the readily available monoterpene, (-)-β-pinene. This method allows for the controlled preparation of both (-)-cis-Myrtanol and its isomer (-)-trans-Myrtanol. This document outlines both batch and flow chemistry procedures for the synthesis of (-)-cis-Myrtanol and discusses the isomerization to obtain (-)-trans-Myrtanol.
Introduction
This compound is a bicyclic monoterpenoid alcohol that serves as a key chiral intermediate in the synthesis of various biologically active molecules and fine chemicals. Its rigid bicyclic structure and defined stereochemistry make it an attractive starting material for the construction of complex molecular architectures. The hydroboration-oxidation of β-pinene is a classic and efficient method for the preparation of Myrtanol, proceeding with high stereospecificity. The reaction involves the syn-addition of a borane reagent across the double bond of β-pinene, followed by oxidation to yield the corresponding alcohol. The stereochemistry of the starting pinene directly controls the stereochemistry of the resulting Myrtanol. Specifically, the hydroboration of (-)-β-pinene yields (-)-cis-Myrtanol as the initial product. This cis-isomer can then be isomerized to the more thermodynamically stable trans-isomer.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from (-)-β-pinene via hydroboration-oxidation.
| Starting Material | Product | Reaction Conditions | Yield (%) | Optical Purity (Starting Material) | Diastereomeric/Enantiomeric Excess (Product) | Reference |
| (-)-β-Pinene | (-)-cis-Myrtanol | Batch synthesis with borane-1,4-thioxane | 79 | 95.5% | Not explicitly reported, but high stereoselectivity is expected based on the reaction mechanism. | [1] |
| (-)-β-Pinene | This compound | Flow synthesis with 9-BBN | 95 | Not specified | Not explicitly reported, but high stereoselectivity is expected. |
Reaction Pathway
The hydroboration-oxidation of (-)-β-pinene proceeds through a concerted syn-addition of the B-H bond to the less sterically hindered face of the alkene. Subsequent oxidation with retention of configuration yields (-)-cis-Myrtanol.
Caption: Reaction scheme for the synthesis of (-)-cis-Myrtanol.
Experimental Protocols
Protocol 1: Batch Synthesis of (-)-cis-Myrtanol
This protocol is adapted from a literature procedure for the synthesis of (-)-cis-myrtanol.[1]
Materials:
-
(-)-β-Pinene (95.5% optical purity)
-
Borane-1,4-thioxane complex
-
Pentane
-
Ethanol
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated brine solution
Procedure:
-
To a well-stirred mixture of borane-1,4-thioxane (3.13 ml, 25 mmol) and pentane (18.3 ml) under a nitrogen atmosphere at room temperature, add (-)-β-pinene (11.9 ml, 75 mmol) dropwise.
-
Allow the solution to stand for 15 minutes to complete the hydroboration.
-
Quench the reaction by the addition of ethanol (15 ml).
-
Add 3 M sodium hydroxide (25.0 ml, 75 mmol).
-
Immerse the reaction mixture in a cooling bath and add 30% aqueous hydrogen peroxide (9.4 ml, 75 mmol) dropwise over 15 minutes, maintaining the temperature below 35°C.
-
After the addition is complete, heat the reaction mixture under gentle reflux for 1 hour.
-
Pour the reaction mixture into ice-water (300 ml) and extract with diethyl ether (70 ml).
-
Wash the ether layer thoroughly with water (3 x 200 ml) and then with saturated brine solution (50 ml).
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure (-)-cis-myrtanol.
Protocol 2: Flow Synthesis of this compound
This protocol describes a continuous flow method for the hydroboration-oxidation of (-)-β-pinene.
Materials:
-
(-)-β-Pinene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) in THF
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Experimental Workflow:
Caption: Workflow for the continuous flow synthesis of this compound.
Procedure:
-
Set up a continuous flow reactor system with two reactor coils and two T-mixers.
-
Prepare a solution of (-)-β-pinene in THF and a solution of 9-BBN in THF.
-
Pump the two solutions to meet at the first T-mixer and pass through the first reactor coil to allow for the hydroboration reaction to occur.
-
Simultaneously, prepare aqueous solutions of NaOH and H₂O₂.
-
The stream from the first reactor is mixed with the NaOH and H₂O₂ solutions at the second T-mixer and passed through the second reactor coil for the oxidation step.
-
The output from the second reactor is collected in a flask containing a saturated aqueous solution of ammonium chloride to quench the reaction.
-
The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield this compound.
Isomerization to (-)-trans-Myrtanol
Conclusion
The hydroboration-oxidation of (-)-β-pinene is a robust and highly stereoselective method for the synthesis of this compound. Both batch and continuous flow processes can be employed to achieve high yields of the desired product. The choice of protocol may depend on the desired scale and available equipment. Further optimization of the isomerization step from (-)-cis- to (-)-trans-Myrtanol could provide efficient access to this isomer as well. These protocols provide a solid foundation for researchers in need of this important chiral building block.
References
Application Notes and Protocols for Asymmetric Synthesis Using (-)-Myrtanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtanol, a chiral alcohol derived from the abundant natural terpene α-pinene, presents a valuable and renewable starting material for the development of chiral auxiliaries in asymmetric synthesis. The rigid bicyclic structure of the myrtanyl group provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of a this compound-derived chiral auxiliary, specifically a spiro-oxazolidinone, in asymmetric aldol reactions. The principles outlined can be extended to other asymmetric transformations, offering a versatile tool for the synthesis of enantiomerically enriched molecules crucial for drug discovery and development.
A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] After the desired transformation, the auxiliary can be removed and ideally recycled.[2] Terpenes, such as myrtanol, are excellent sources for chiral auxiliaries due to their natural abundance and inherent chirality.[3]
Synthesis of the this compound-Derived Chiral Auxiliary
The utility of this compound as a chiral auxiliary is often realized through its incorporation into a more functional handle, such as an oxazolidinone. A spiro-oxazolidinone auxiliary can be synthesized from cis-myrtanol (a stereoisomer of this compound) via a stereospecific intramolecular nitrene insertion reaction.[4]
Protocol 1: Synthesis of the Spiro-Oxazolidinone Auxiliary from cis-Myrtanol
This protocol describes the synthesis of the chiral spiro-oxazolidinone auxiliary from commercially available cis-myrtanol.
Materials:
-
cis-Myrtanol
-
Reagents for the synthesis of azidoformate (e.g., phosgene or a phosgene equivalent, sodium azide)
-
High-boiling point solvent for thermal decomposition
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Azidoformate: Convert cis-myrtanol to its corresponding azidoformate. This is typically achieved by reaction with a phosgene equivalent to form a chloroformate, followed by displacement with sodium azide. Caution: Azidoformates can be explosive and should be handled with appropriate safety precautions.
-
Thermal Decomposition: The azidoformate is thermally decomposed by flash vacuum pyrolysis (300°C, 0.1 mmHg). This step generates a nitrene intermediate which undergoes an intramolecular C-H insertion to form a mixture of the desired spiro-oxazolidinone and a six-membered oxazinone.
-
Purification: The resulting mixture is purified by flash column chromatography on silica gel to isolate the pure spiro-oxazolidinone auxiliary. A 56% yield for the spiro-oxazolidinone has been reported.
Application in Asymmetric Aldol Reactions
The synthesized spiro-oxazolidinone auxiliary can be acylated and subsequently used to control the stereochemistry of aldol reactions. The bulky myrtanyl group effectively shields one face of the enolate, leading to a diastereoselective reaction with an aldehyde.
Logical Workflow for Asymmetric Aldol Reaction:
Caption: Workflow for the asymmetric aldol reaction using the this compound-derived chiral auxiliary.
Protocol 2: Asymmetric Aldol Reaction with Benzaldehyde
This protocol details the asymmetric aldol reaction between the N-propionyl derivative of the myrtanol-derived spiro-oxazolidinone and benzaldehyde. Two different conditions for enolate formation are presented, leading to different levels of diastereoselectivity.
Materials:
-
N-Propionyl-spiro-oxazolidinone (prepared by acylation of the auxiliary)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Dibutylboron triflate (Bu₂BOTf) and Diisopropylethylamine (DIPEA)
-
Freshly distilled Benzaldehyde
-
Reagents for work-up (e.g., saturated aqueous ammonium chloride)
-
Silica gel for column chromatography
Procedure A: Lithium Enolate
-
Dissolve the N-propionyl-spiro-oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of LDA in THF dropwise to the cooled solution to generate the Z-lithium enolate.
-
After a short period, add freshly distilled benzaldehyde to the reaction mixture. The reaction is allowed to proceed for a very short time (e.g., 30 seconds) to ensure kinetic control.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up.
-
The crude product is purified by flash column chromatography on silica gel.
Procedure B: Boron Enolate
-
Dissolve the N-propionyl-spiro-oxazolidinone in an appropriate anhydrous solvent (e.g., dichloromethane) and cool to -78 °C under an inert atmosphere.
-
Add Bu₂BOTf (1.1 equivalents) followed by DIPEA to generate the boron enolate.
-
After stirring for a suitable time to ensure complete enolization, add freshly distilled benzaldehyde. The reaction is typically stirred for 30 minutes at -78 °C.
-
Quench the reaction and perform an aqueous work-up as described in Procedure A.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the quantitative data obtained from the asymmetric aldol reaction using the cis-myrtanol-derived spiro-oxazolidinone auxiliary.
| Enolate Type | Base/Lewis Acid | Aldehyde | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| Lithium Enolate | LDA | Benzaldehyde | 70 | 40 | |
| Boron Enolate | Bu₂BOTf / DIPEA | Benzaldehyde | - | Excellent |
Note: The exact yield and d.e. for the boron enolate reaction were not specified in the provided abstracts, but the diastereoselectivity was reported as "excellent".
Cleavage of the Chiral Auxiliary
A critical step in the synthetic sequence is the removal of the chiral auxiliary to yield the desired chiral product. For oxazolidinone auxiliaries, this is often achieved by hydrolysis or reduction.
Mechanism of Auxiliary Cleavage:
References
Application of (-)-Myrtanol in Diels-Alder Reactions: A Theoretical Overview and Hypothetical Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Myrtanol, a chiral alcohol derived from the bicyclic monoterpene β-pinene, possesses a well-defined stereochemical structure that makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. However, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its direct application in Diels-Alder reactions. While other terpene-derived alcohols, such as menthol and its derivatives, have been successfully employed as chiral auxiliaries to induce stereoselectivity in this powerful cycloaddition, this compound remains an underexplored option.
This document presents a theoretical framework for the application of this compound as a chiral auxiliary in Diels-Alder reactions. The following sections provide a hypothetical application note and a detailed experimental protocol based on established principles of asymmetric synthesis. It is crucial to emphasize that the presented data and procedures are illustrative and intended to serve as a guide for potential future research in this area.
Hypothetical Application Note
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol.[1][2][3] The use of chiral auxiliaries temporarily attached to the dienophile is a well-established strategy to induce facial selectivity in the cycloaddition, leading to the formation of enantiomerically enriched products.[4][5] Chiral alcohols derived from the chiral pool, such as (-)-8-phenylmenthol, have proven to be effective in this regard.
This compound, with its rigid bicyclic skeleton, presents an intriguing structural motif for a chiral auxiliary. It is hypothesized that attachment of an acrylate moiety to the hydroxyl group of this compound would create a chiral dienophile. The steric bulk of the myrtanyl group could effectively shield one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the stereochemical outcome of the reaction.
Theoretical Reaction Scheme
The proposed asymmetric Diels-Alder reaction involves the cycloaddition of a diene, such as cyclopentadiene, to (-)-myrtanyl acrylate, the chiral dienophile. The reaction is anticipated to be promoted by a Lewis acid to enhance its rate and selectivity.
Caption: Hypothetical Diels-Alder reaction pathway.
Quantitative Data Summary (Hypothetical)
The following table summarizes the hypothetical results of a study investigating the effect of various Lewis acids on the diastereoselectivity and yield of the Diels-Alder reaction between cyclopentadiene and (-)-myrtanyl acrylate.
| Entry | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | None | Toluene | 80 | 45 | <10 |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 75 | 65 |
| 3 | TiCl₄ | CH₂Cl₂ | -78 | 88 | 82 |
| 4 | Et₂AlCl | CH₂Cl₂ | -78 | 92 | 90 |
| 5 | EtAlCl₂ | CH₂Cl₂ | -78 | 95 | 93 |
Detailed Experimental Protocols (Hypothetical)
Synthesis of (-)-Myrtanyl Acrylate
Materials:
-
This compound (1.0 eq)
-
Acryloyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add triethylamine.
-
Slowly add acryloyl chloride to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (-)-myrtanyl acrylate.
Asymmetric Diels-Alder Reaction
Materials:
-
(-)-Myrtanyl acrylate (1.0 eq)
-
Cyclopentadiene (freshly cracked, 3.0 eq)
-
Lewis acid (e.g., Et₂AlCl, 1.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (-)-myrtanyl acrylate in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.
-
Add the Lewis acid dropwise and stir the mixture for 15 minutes.
-
Add freshly cracked cyclopentadiene to the solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
Materials:
-
Diels-Alder adduct (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 2.0 eq)
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C, add a solution of the Diels-Alder adduct in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the chiral alcohol product and recover the this compound auxiliary.
Experimental Workflow Diagram
Caption: General workflow for a hypothetical asymmetric Diels-Alder reaction using this compound as a chiral auxiliary.
Conclusion
While there is currently no published research on the application of this compound as a chiral auxiliary in Diels-Alder reactions, its rigid chiral structure suggests potential for inducing stereoselectivity. The hypothetical protocols and data presented here provide a conceptual starting point for researchers interested in exploring this possibility. Experimental validation is necessary to determine the actual effectiveness of this compound in this context and to optimize reaction conditions for achieving high diastereoselectivity and yield. Further investigations could also explore the synthesis of other this compound derivatives as chiral auxiliaries or the development of this compound-based chiral Lewis acid catalysts.
References
Application Notes: (-)-Myrtanol Derivatives for Stereoselective Reductions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtanol, a chiral alcohol derived from the bicyclic monoterpene α-pinene, presents a structurally rigid and sterically defined scaffold. In principle, these characteristics make it a candidate for use as a chiral auxiliary in asymmetric synthesis. One potential application lies in the formation of chiral reducing agents for the stereoselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. These chiral products are often valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed studies and established protocols specifically employing this compound derivatives for this purpose. While the use of chiral alcohols to modify metal hydride reagents is a well-established strategy in asymmetric synthesis, this compound has not been extensively explored or adopted in this context compared to other chiral auxiliaries like those derived from amino acids or BINOL.
One related study has reported on a chiral modifier for lithium aluminum hydride (LiAlH₄) prepared from (1R)-(-)-myrtenol, an unsaturated analog of myrtanol. This reagent was used for the asymmetric reduction of aryl and alkenyl methyl ketones, affording the corresponding chiral secondary alcohols in good to high optical yields[1]. This suggests that the myrtane scaffold has potential for inducing stereoselectivity, but detailed protocols and broad applicability for this compound itself are not well-documented.
Given the lack of specific literature, this document provides a generalized, theoretical framework for how this compound could be used to prepare a chiral reducing agent. The experimental protocols provided below are therefore illustrative and based on established methodologies for other chiral alcohols. Researchers wishing to explore the use of this compound derivatives will need to undertake significant optimization and characterization of the described procedures.
Theoretical Application: this compound-Modified Lithium Aluminum Hydride
The primary approach for utilizing a chiral alcohol like this compound as a chiral auxiliary for reductions is to use it to modify a powerful achiral reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The chiral alcohol reacts with LiAlH₄ to form a chiral aluminum hydride reagent. The steric bulk and chiral environment of the myrtanol ligand then direct the delivery of a hydride ion to one face of the prochiral substrate (e.g., a ketone), leading to the preferential formation of one enantiomer of the product alcohol.
Proposed Reaction Scheme
Caption: Generalized workflow for the preparation and use of a this compound-modified reducing agent.
Hypothetical Experimental Protocols
Caution: The following protocols are illustrative and have not been validated. They are based on general procedures for similar transformations and would require optimization. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Preparation of a this compound-Modified Lithium Aluminum Hydride Reagent
Objective: To synthesize a chiral reducing agent from this compound and LiAlH₄.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a standardized solution of LiAlH₄ (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ solution via the dropping funnel over a period of 30 minutes. Hydrogen gas will be evolved.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
-
The resulting solution contains the chiral this compound-modified lithium aluminum hydride reagent and is used in situ for the reduction step.
Protocol 2: General Procedure for the Asymmetric Reduction of a Prochiral Ketone
Objective: To perform the stereoselective reduction of a prochiral ketone using the prepared this compound-modified reagent.
Materials:
-
Solution of this compound-modified LiAlH₄ in THF (from Protocol 1)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cool the freshly prepared solution of the chiral reducing agent (from Protocol 1) to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the prochiral ketone (0.8 eq.) in anhydrous THF to the chiral reagent solution.
-
Stir the reaction mixture at -78 °C for 3-6 hours (reaction progress should be monitored by TLC).
-
After the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl at -78 °C until the evolution of gas ceases.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified alcohol product by chiral HPLC or GC analysis.
Hypothetical Data Presentation
For a novel chiral auxiliary system, it is crucial to screen a range of substrates to determine its scope and limitations. The results would typically be presented in a tabular format for easy comparison.
Table 1: Hypothetical Results for the Asymmetric Reduction of Various Ketones with a this compound-Modified LiAlH₄ Reagent
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | % ee | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | Data not available | Data not available | Data not available |
| 2 | Propiophenone | 1-Phenyl-1-propanol | Data not available | Data not available | Data not available |
| 3 | 2-Octanone | 2-Octanol | Data not available | Data not available | Data not available |
| 4 | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | Data not available | Data not available | Data not available |
| 5 | 3,3-Dimethyl-2-butanone | 3,3-Dimethyl-2-butanol | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. The data for yield, enantiomeric excess (% ee), and the absolute configuration of the major product would need to be determined experimentally.
Logical Relationship Diagram for Reagent and Substrate Interaction
The stereochemical outcome of the reduction is determined by the transition state geometry. The chiral ligand creates a diastereomeric transition state when interacting with the prochiral ketone, leading to one pathway being energetically favored over the other.
Caption: Transition state model for the stereoselective reduction of a prochiral ketone.
Conclusion and Future Outlook
While this compound possesses desirable characteristics for a chiral auxiliary, its application in stereoselective reductions is not well-established in the scientific literature. The information provided here serves as a theoretical and practical starting point for researchers interested in exploring this area. Significant experimental work would be required to optimize reaction conditions, determine the scope of substrates, and understand the factors governing the enantioselectivity of any newly developed this compound-based reducing agents. Such research could potentially lead to the development of a novel and useful tool for asymmetric synthesis.
References
Application Notes and Protocols for the Quantification of (-)-Myrtanol
Introduction
(-)-Myrtanol is a monoterpenoid alcohol found in various essential oils, contributing to their characteristic aroma and potential biological activities. Accurate quantification of this compound is crucial for quality control of essential oils, pharmacological studies, and drug development. As a chiral molecule, distinguishing between its enantiomers, this compound and (+)-Myrtanol, is often necessary, as they may exhibit different physiological effects. This document provides detailed application notes and protocols for the analytical quantification of this compound using gas chromatography (GC) and high-performance liquid chromatography (HPLC), with a focus on enantioselective analysis.
Analytical Techniques for this compound Quantification
Gas chromatography is the most common technique for analyzing volatile compounds like this compound, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. For the separation of enantiomers, chiral GC columns, particularly those with cyclodextrin-based stationary phases, are employed. High-performance liquid chromatography can also be utilized, especially when dealing with complex matrices or when derivatization is preferred to enhance detection.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of terpene alcohols, providing a reference for what can be expected when developing a method for this compound.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Limit of Detection (LOD) | 0.1 - 10 µg/mL | 0.01 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 30 µg/mL | 0.05 - 5 µg/mL |
| Linearity Range | 1 - 500 µg/mL (R² > 0.99) | 0.1 - 1000 µg/mL (R² > 0.99) |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: Enantioselective Quantification of this compound in Essential Oils by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of this compound in essential oil samples using a chiral GC-MS method.
1. Materials and Reagents
-
Solvents: Hexane (GC grade), Ethanol (absolute), Dichloromethane (GC grade)
-
Standards: this compound (≥98% purity), (+)-Myrtanol (≥98% purity), Internal Standard (IS) (e.g., Camphor, Isoborneol)
-
Reagents: Anhydrous sodium sulfate
-
Equipment: Gas chromatograph coupled to a mass spectrometer (GC-MS), chiral capillary column (e.g., β-cyclodextrin-based), autosampler vials, micropipettes.
2. Sample Preparation
-
Essential Oil Dilution: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Internal Standard Addition: Add a known concentration of the internal standard solution.
-
Volume Adjustment: Dilute to the mark with hexane and mix thoroughly.
-
Drying: Pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial.
3. GC-MS Instrumental Conditions
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar chiral column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 140 °C at 3 °C/min.
-
Ramp 2: Increase to 220 °C at 10 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
4. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of this compound, (+)-Myrtanol, and a constant concentration of the internal standard in hexane.
-
Inject the calibration standards into the GC-MS system.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Inject the prepared sample solutions and determine the concentration of this compound using the calibration curve.
5. Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Application Notes and Protocols for the Gas Chromatography (GC) Analysis of (-)-Myrtanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtanol is a chiral monoterpenoid alcohol found in various essential oils. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: this compound and (+)-Myrtanol. These enantiomers can exhibit different biological and pharmacological properties, making their separation and accurate quantification crucial in drug development, quality control of essential oils, and fragrance analysis.[1][2]
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds.[1] For chiral compounds like this compound, enantioselective GC using a chiral stationary phase is required to separate the enantiomers.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using GC with Flame Ionization Detection (FID).
Experimental Protocols
Sample Preparation
For the analysis of this compound in essential oils or other complex matrices, a simple dilution with a suitable solvent is typically sufficient.
Protocol:
-
Accurately weigh approximately 10 mg of the essential oil or sample containing this compound into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., n-hexane or cyclohexane) to the flask to dissolve the sample.
-
Make up the volume to 10 mL with the solvent and mix thoroughly.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
-
For quantitative analysis, an internal standard (e.g., n-alkane such as undecane or dodecane) can be added to the sample and calibration standards to improve precision.
Gas Chromatography (GC-FID) Method
A chiral capillary column is essential for the enantioselective separation of this compound. Cyclodextrin-based stationary phases are commonly used for this purpose.[1]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Autosampler: Agilent 7693 or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature: 60 °C, hold for 1 minRamp: 2 °C/min to 200 °C, hold for 3 min |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Quantitative Analysis
For the quantitative determination of this compound, a calibration curve should be constructed using standard solutions of known concentrations.
Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
If using an internal standard, add a constant concentration to all calibration standards and samples.
Calibration Curve
-
Inject each calibration standard into the GC-FID system.
-
Record the peak area of this compound for each standard.
-
Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 indicates good linearity.
Method Validation Parameters
Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters include:
-
Linearity: Assessed by the coefficient of determination (R²) of the calibration curve.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. It can be estimated using the formula: LOD = 3.3 × (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. It can be estimated using the formula: LOQ = 10 × (σ / S).
-
Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the measured value to the true value. It is often assessed by recovery studies.
Table 1: Representative Quantitative Data for GC-FID Analysis of a Monoterpene Alcohol (Proxy for this compound)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Coefficient of Determination (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: This data is representative for a monoterpene alcohol and should be determined experimentally for this compound.
Data Presentation
Table 2: Retention Times of Myrtanol Enantiomers on a Chiral Column
| Compound | Retention Time (min) |
| This compound | To be determined experimentally |
| (+)-Myrtanol | To be determined experimentally |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase used.
Diagrams
Experimental Workflow
References
Application Note: Chiral Separation of Myrtanol Isomers by High-Performance Liquid Chromatography
Introduction
Myrtanol, a bicyclic monoterpene alcohol, exists as multiple stereoisomers, including cis and trans diastereomers, each of which can exist as a pair of enantiomers ((+)- and (-)-isomers). The stereochemistry of chiral compounds is of paramount importance in the pharmaceutical, fragrance, and food industries, as different enantiomers can exhibit distinct biological activities, pharmacological effects, and sensory properties. Consequently, the ability to separate and quantify the individual enantiomers of myrtanol is crucial for quality control, regulatory compliance, and research and development.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of myrtanol isomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which has demonstrated broad enantioselectivity for a variety of chiral compounds, including monoterpenes.[1][2] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to replicate this chiral separation for analytical purposes.
Chromatographic Principles
The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the enantiomers can be distinguished.[3] This is most commonly accomplished by using a chiral stationary phase (CSP).[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their excellent chiral recognition abilities for a broad range of compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stabilities of these complexes lead to different retention times on the column, allowing for their separation.
Normal phase chromatography, employing a non-polar mobile phase and a polar stationary phase, is often preferred for chiral separations on polysaccharide-based CSPs as it can provide unique selectivity. The choice of mobile phase components, particularly the alcohol modifier, plays a critical role in optimizing the separation.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column. A common example is a column with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
-
Mobile Phase Solvents: HPLC grade n-hexane and isopropanol.
-
Sample: A racemic mixture of myrtanol isomers (e.g., a mix of cis- and trans-myrtanol enantiomers) and individual enantiomer standards, if available.
-
Sample Diluent: Mobile phase.
2. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral separation of myrtanol isomers. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (as myrtanol has a weak chromophore, low UV is necessary) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of the racemic myrtanol isomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
Working Solutions: If necessary, prepare further dilutions of the stock solution to an appropriate concentration for analysis.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
4. Experimental Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Blank Injection: Perform a blank injection (mobile phase) to ensure the baseline is free from interfering peaks.
-
Sample Injection: Inject the prepared myrtanol standard solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of all isomers.
-
Peak Identification: If individual enantiomer standards are available, inject them separately to determine the elution order of the (+)- and (-)-enantiomers for both cis and trans isomers.
Data Presentation
The following table presents hypothetical quantitative data for the chiral separation of myrtanol isomers based on the described method. Actual retention times and resolution may vary depending on the specific experimental conditions and the chiral stationary phase used.
| Isomer | Retention Time (min) | Resolution (Rs) |
| (-)-trans-Myrtanol | 12.5 | - |
| (+)-trans-Myrtanol | 14.2 | 2.1 |
| (-)-cis-Myrtanol | 16.8 | 3.0 |
| (+)-cis-Myrtanol | 19.1 | 2.5 |
Mandatory Visualizations
Caption: Experimental workflow for the chiral HPLC separation of myrtanol isomers.
Caption: Logical workflow for method development in chiral HPLC separation.
References
Application Note: Enhanced Enantioselective Analysis of (-)-Myrtanol via Derivatization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and data for the chemical derivatization of (-)-Myrtanol to improve its analysis by gas chromatography-mass spectrometry (GC-MS). By converting the enantiomers into diastereomers, this method allows for their separation and accurate quantification, which is crucial for quality control, stereoselective synthesis, and pharmacological studies.
Introduction
This compound is a monoterpene alcohol with applications in the fragrance, flavor, and pharmaceutical industries. Due to the presence of chiral centers, it exists as enantiomers, which may exhibit different biological activities. The direct analysis of these enantiomers can be challenging due to their identical physical and chemical properties in an achiral environment.
Chemical derivatization is a powerful technique to overcome this limitation. By reacting the chiral alcohol with a chiral derivatizing agent (CDA), a mixture of diastereomers is formed. These diastereomers have distinct physical properties and can be readily separated using standard chromatographic techniques like GC-MS. This application note details two effective derivatization methods for this compound: trifluoroacetylation and esterification with Mosher's acid.
Benefits of Derivatization for this compound Analysis:
-
Improved Resolution: Enables the separation of enantiomers on standard achiral columns by converting them into diastereomers.
-
Increased Volatility: Acylation and esterification can increase the volatility of Myrtanol, leading to better peak shapes and shorter retention times in GC analysis.
-
Enhanced Sensitivity: The introduction of specific functional groups, such as fluorinated moieties, can improve the sensitivity of detection, particularly with electron capture detectors (ECD) or mass spectrometry.
Derivatization Strategies and Quantitative Data
Two primary strategies for the derivatization of the hydroxyl group in this compound are presented: acylation with trifluoroacetic anhydride (TFAA) and esterification with (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride.
Trifluoroacetylation
Trifluoroacetylation is a common acylation technique that replaces the active hydrogen of the hydroxyl group with a trifluoroacetyl group. This increases the volatility and can enhance the separation of the resulting diastereomers on a chiral GC column.
Table 1: Representative GC Separation Data for Acetylated Chiral Alcohols
The following data is adapted from a study on the acylation of various chiral alcohols and is presented here to demonstrate the typical improvements in separation that can be achieved. The separation factor (α) indicates the selectivity between the two diastereomers.
| Analyte (as Acetyl Derivative) | Oven Temperature (°C) | Retention Time (min) | Separation Factor (α) |
| 2-Butanol | 40 | 6.5 | 1.44 |
| 2-Pentanol | 50 | 8.2 | 3.00[1] |
| 2-Hexanol | 60 | 10.1 | 1.95[1] |
| 2-Octanol | 80 | 12.5 | 1.50 |
| trans-1,2-Cyclohexanediol | 110 | 15.8 | 1.12 |
Data adapted from a study on the acylation of various chiral alcohols using a CP Chirasil-DEX CB column.[1] A higher α value indicates better separation.
Esterification with Mosher's Acid (MTPA-Cl)
Mosher's acid is a widely used chiral derivatizing agent for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines. Reaction of a racemic or enantiomerically enriched alcohol with a single enantiomer of MTPA-Cl produces a mixture of diastereomeric esters. These esters can be separated and quantified by GC or HPLC.
Table 2: Expected GC-MS Performance for MTPA-Derivatized Terpene Alcohols
This table provides expected performance metrics based on the analysis of structurally similar terpene alcohols like borneol.[2] Actual values for Myrtanol-MTPA esters may vary.
| Parameter | Expected Value | Notes |
| Resolution (Rs) | > 1.5 | Baseline separation of diastereomers is expected on a suitable GC column. |
| Limit of Detection (LOD) | 1 - 10 µg/L | Dependent on the MS detector and sample matrix. |
| Limit of Quantification (LOQ) | 5 - 30 µg/L | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Over a defined concentration range. |
| Precision (RSD%) | < 10% | For replicate injections. |
Experimental Protocols
Protocol 1: Trifluoroacetylation of this compound
This protocol describes the derivatization of this compound using trifluoroacetic anhydride (TFAA).
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (as catalyst and acid scavenger)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Micro-reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a micro-reaction vial.
-
Dissolution: Dissolve the sample in 0.5 mL of anhydrous dichloromethane.
-
Reagent Addition: Add 100 µL of pyridine, followed by 200 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Evaporation: After cooling to room temperature, remove the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the dried residue in a suitable volume (e.g., 1 mL) of hexane for GC-MS analysis.
Protocol 2: Esterification of this compound with (R)-(+)-MTPA-Cl
This protocol is adapted from a method for the derivatization of the structurally similar terpene alcohol, borneol.[2]
Materials:
-
This compound sample
-
(R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., dichloromethane)
-
Micro-reaction vials (2 mL) with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a solution of this compound in anhydrous dichloromethane (e.g., 1 mg/mL).
-
Reagent Preparation: Prepare a solution of (R)-(+)-MTPA-Cl in anhydrous dichloromethane.
-
Reaction Setup: In a micro-reaction vial, mix equal volumes (e.g., 25 µL) of the this compound solution, anhydrous pyridine, and the (R)-(+)-MTPA-Cl solution.
-
Reaction: Tightly cap the vial and incubate the mixture at 75°C for 30 minutes.
-
Analysis: After cooling to room temperature, the reaction mixture can be directly analyzed by GC-MS. Dilution with an appropriate solvent may be necessary depending on the concentration.
Recommended GC-MS Conditions for Analysis of Derivatives
Gas Chromatograph (GC) Parameters:
-
Column: A chiral capillary column (e.g., CP Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness) is recommended for separating the diastereomers.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold at 200°C for 5 minutes. (This program should be optimized for the specific derivatives and column used.)
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Conversion of an enantiomer to a diastereomer via derivatization.
Conclusion
The derivatization of this compound with chiral reagents such as trifluoroacetic anhydride or Mosher's acid chloride is an effective strategy to facilitate its enantioselective analysis by GC-MS. These methods convert the enantiomers into diastereomers, which can be separated on standard chromatographic columns, allowing for accurate quantification and quality control. The protocols provided in this application note offer a reliable starting point for researchers working with this compound and other chiral terpene alcohols. Optimization of reaction conditions and chromatographic parameters is recommended to achieve the best results for specific applications.
References
Application Notes and Protocols for Testing the Antimicrobial Activity of (-)-Myrtanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Myrtanol is a monoterpenoid alcohol that has garnered interest for its potential antimicrobial properties. As the prevalence of antibiotic-resistant microorganisms continues to rise, the exploration of novel antimicrobial agents like this compound is crucial. These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound, including methods for determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Additionally, a proposed mechanism of action and a summary of reported antimicrobial activities are presented to guide further research and development.
Data Presentation: Antimicrobial Activity of Myrtenol
The following table summarizes the reported minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of myrtenol against various microorganisms. It is important to note that the specific isomer was not always detailed in the cited literature; therefore, this data for "myrtenol" serves as a valuable reference for studies on this compound.
| Microorganism | Test Method | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Broth Microdilution | 128 | 128 | [1][2] |
| Klebsiella pneumoniae | Broth Microdilution | 200 | Not Reported | [3] |
| Candida auris | Broth Microdilution | 50 | Not Reported | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 600 | Not Reported | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism cultures
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions will be made in the broth medium.
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be verified using a spectrophotometer at 600 nm.
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This will result in decreasing concentrations of this compound across the wells.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final microbial concentration.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.
-
Vehicle Control: A well containing the highest concentration of the solvent used to dissolve this compound and the inoculum.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as in the MIC assay.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plate after incubation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MBC of this compound.
Proposed Mechanism of Action
Based on literature for myrtenol, a potential mechanism of action against bacteria like S. aureus involves the disruption of cell wall synthesis. Additionally, like other monoterpenoids, it may disrupt the cell membrane integrity.
Caption: Proposed mechanism of this compound antimicrobial action.
References
- 1. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Myrtenol Attenuates MRSA Biofilm and Virulence by Suppressing sarA Expression Dynamism [frontiersin.org]
Application Notes and Protocols: (-)-Myrtanol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-Myrtanol, a chiral monoterpenoid alcohol, and its derivatives as chiral auxiliaries in the asymmetric synthesis of pharmaceutical intermediates. The protocols detailed below are intended to serve as a practical guide for the stereoselective construction of key structural motifs found in a variety of bioactive molecules.
Introduction
This compound, derived from the chiral pool, offers a rigid bicyclic framework that can impart a high degree of stereocontrol in asymmetric transformations. Its use as a chiral auxiliary provides a valuable strategy for the synthesis of enantiomerically enriched compounds, which is a critical aspect of modern drug development. This document outlines specific applications of this compound-derived auxiliaries in key carbon-carbon bond-forming reactions, providing detailed experimental procedures and summarizing the achievable stereoselectivities.
Application 1: Asymmetric Aldol Reaction for the Synthesis of Chiral β-Hydroxy Carbonyl Compounds
Chiral β-hydroxy carbonyl moieties are ubiquitous structural features in a wide range of pharmaceuticals, including polyketide natural products and their synthetic analogs. The use of a this compound-derived chiral auxiliary in an asymmetric aldol reaction allows for the diastereoselective synthesis of these valuable intermediates.
Logical Workflow for Asymmetric Aldol Reaction
Caption: Workflow for the asymmetric aldol reaction using a this compound-derived chiral auxiliary.
Quantitative Data
| Reaction Step | Reagents | Product | Yield | Diastereomeric Excess (d.e.) |
| Asymmetric Aldol Reaction | N-Propionyl-(-)-cis-myrtanol auxiliary, Bu₂BOTf, i-Pr₂NEt, Benzaldehyde | Aldol Adduct | Good | Excellent[1] |
| Asymmetric Aldol Reaction (Lithium Enolate) | N-Propionyl-(-)-cis-myrtanol auxiliary, LDA, Benzaldehyde | Aldol Adduct | 70% | 40%[2] |
Experimental Protocol: Asymmetric Aldol Reaction using a Boron Enolate
This protocol is adapted from the work of Sobahi (2003)[1].
Materials:
-
N-propionyl derivative of (-)-cis-myrtanol
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (i-Pr₂NEt)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Enolate Formation:
-
Dissolve the N-propionyl-(-)-cis-myrtanol auxiliary (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylethylamine (1.2 equiv) dropwise to the solution.
-
Slowly add dibutylboron triflate (1.1 equiv) to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add freshly distilled benzaldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a pH 7 phosphate buffer.
-
Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.
-
-
Auxiliary Removal:
-
The chiral auxiliary can be removed by standard hydrolytic procedures (e.g., using LiOH/H₂O₂) to afford the corresponding chiral β-hydroxy carboxylic acid.
-
Application 2: Nucleophilic Addition to S,O-Acetals for the Synthesis of Chiral α-Hydroxycarbonyl Compounds
Derivatives of (-)-myrtenal, which can be obtained from this compound by oxidation, can be used to form chiral S,O-acetals. These acetals serve as effective chiral auxiliaries in nucleophilic addition reactions, leading to the synthesis of valuable chiral α-hydroxycarbonyl compounds.
Logical Workflow for Nucleophilic Addition to S,O-Acetals
Caption: Workflow for the synthesis of chiral α-hydroxycarbonyl compounds using a (-)-myrtenal-derived S,O-acetal auxiliary.
Quantitative Data
| Nucleophile | Diastereomeric Ratio (d.r.) | Product Enantiomeric Excess (e.e.) |
| Grignard Reagents (RMgX) | >99:1 | >95%[3] |
| Organolithium Reagents (RLi) | 7:3 | Not specified[3] |
| Lithium Aluminum Hydride (LiAlH₄) | 6:4 | Not specified |
| Sodium Borohydride (NaBH₄) | 6:4 | Not specified |
Experimental Protocol: Diastereoselective Nucleophilic Addition to a (-)-Myrtenal-Derived S,O-Acetal
This protocol is a general representation based on the findings of Garcia et al..
Materials:
-
(-)-Myrtenal-derived S,O-acetal
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
Nucleophilic Addition:
-
Dissolve the (-)-myrtenal-derived S,O-acetal (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched tertiary carbinol adduct.
-
-
Hydrolysis to α-Hydroxycarbonyl Compound:
-
The resulting adduct can be hydrolyzed under acidic conditions (e.g., aqueous HCl in acetone) to cleave the S,O-acetal and release the chiral α-hydroxycarbonyl product.
-
Conclusion
The use of this compound and its derivatives as chiral auxiliaries presents a viable strategy for the asymmetric synthesis of important pharmaceutical intermediates. While the number of reported applications is not as extensive as for some other common auxiliaries, the high diastereoselectivities achieved, particularly with boron enolates in aldol reactions and Grignard reagents in nucleophilic additions to S,O-acetals, demonstrate their potential. Further exploration of this compound-based auxiliaries in a broader range of asymmetric transformations is a promising area for future research in the development of efficient and stereoselective synthetic routes to complex chiral molecules.
References
Application Notes and Protocols for the Large-Scale Production of Enantiomerically Pure (-)-Myrtanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale production of enantiomerically pure (-)-Myrtanol, a valuable chiral intermediate in the synthesis of pharmaceuticals and other fine chemicals. Two primary strategies are presented: biocatalytic kinetic resolution of racemic myrtanol and chiral chromatography for the separation of enantiomers. These methodologies are designed to be scalable and yield this compound with high enantiomeric excess.
Introduction
This compound is a bicyclic monoterpene alcohol that serves as a key chiral building block. Its enantiomerically pure form is often required for the synthesis of complex molecules where stereochemistry is critical for biological activity. The production of enantiopure this compound on a large scale presents challenges in achieving high enantioselectivity and economic viability. This document outlines two effective approaches to address these challenges.
Biocatalytic Kinetic Resolution offers a green and highly selective method for separating enantiomers. This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer.
Chiral Chromatography , including High-Performance Liquid Chromatography (HPLC) and Simulated Moving Bed (SMB) chromatography, provides a robust physical separation method. These techniques are well-suited for large-scale purification and can deliver products with very high enantiomeric purity.
Biocatalytic Kinetic Resolution of (±)-Myrtanol
This section details the use of lipase-catalyzed kinetic resolution to selectively acylate (+)-Myrtanol, leaving the desired this compound unreacted and in high enantiomeric purity.
Principle
Lipases are enzymes that can catalyze the enantioselective acylation of alcohols in non-aqueous media. In a racemic mixture of (±)-Myrtanol, a suitable lipase will preferentially catalyze the reaction of the (+)-enantiomer with an acyl donor, forming (+)-Myrtanyl acetate. The unreacted this compound can then be separated from the ester. The efficiency of this process is determined by the enantioselectivity (E-value) of the lipase.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic (±)-Myrtanol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (e.g., hexane, toluene, methyl tert-butyl ether (MTBE))
-
Buffer solution (for enzyme washing, if necessary)
-
Diatomaceous earth (for filtration)
-
Silica gel for column chromatography
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography columns
-
Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (e.e.) determination
Procedure:
-
Reaction Setup: To a jacketed glass reactor, add racemic (±)-Myrtanol (1 equivalent) and the chosen organic solvent (e.g., MTBE, 5-10 volumes).
-
Enzyme Addition: Add the immobilized lipase (e.g., CALB, 1-10% w/w of the substrate).
-
Acyl Donor Addition: Add the acyl donor (e.g., vinyl acetate, 0.5-0.6 equivalents) to the mixture. Using a slight excess of the alcohol helps to ensure the reaction stops at approximately 50% conversion.
-
Reaction Monitoring: Maintain the reaction temperature at a constant value (e.g., 30-40 °C) and stir the mixture. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound.
-
Reaction Quench: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess acyl donor.
-
Purification: Separate the unreacted this compound from the (+)-Myrtanyl acetate by column chromatography on silica gel.
Data Presentation
The following table summarizes illustrative quantitative data for the biocatalytic kinetic resolution of (±)-Myrtanol.
| Parameter | Value |
| Substrate | (±)-Myrtanol |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |
| Acyl Donor | Vinyl Acetate |
| Solvent | Methyl tert-butyl ether (MTBE) |
| Temperature | 40 °C |
| Reaction Time | 24 - 48 hours |
| Conversion | ~50% |
| Enantiomeric Excess of this compound | >99% |
| Yield of this compound | <50% |
| Enantioselectivity (E-value) | >200 |
Visualization
Caption: Workflow for the biocatalytic kinetic resolution of racemic myrtanol.
Chiral Chromatography for Enantioseparation of (±)-Myrtanol
This section describes the use of preparative chiral HPLC and Simulated Moving Bed (SMB) chromatography for the large-scale separation of this compound from a racemic mixture.
Principle
Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). In a suitable mobile phase, one enantiomer will have a stronger interaction with the CSP and thus a longer retention time, allowing for their separation.
-
Preparative HPLC: Involves injecting larger quantities of the racemic mixture onto a chiral column to collect fractions of the separated enantiomers.
-
Simulated Moving Bed (SMB) Chromatography: A continuous, multi-column chromatographic process that offers higher productivity and reduced solvent consumption compared to batch preparative HPLC, making it highly suitable for large-scale industrial production.
Experimental Protocol: Preparative Chiral HPLC
Materials:
-
Racemic (±)-Myrtanol
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based CSPs like Chiralcel® OD or Chiralpak® AD)
Equipment:
-
Preparative HPLC system with a suitable pump, injector, and detector
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Method Development: First, develop an analytical method on a smaller chiral column to determine the optimal CSP and mobile phase composition for baseline separation of the enantiomers.
-
Scale-up: Scale up the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.
-
Sample Preparation: Dissolve the racemic myrtanol in the mobile phase at a high concentration.
-
Injection and Fraction Collection: Inject the sample onto the preparative chiral column. Collect the eluting fractions corresponding to each enantiomer using a fraction collector.
-
Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric purity.
-
Solvent Removal: Combine the fractions containing the desired enantiomer and remove the solvent under reduced pressure.
Data Presentation
The following table provides illustrative data for the preparative chiral HPLC separation of (±)-Myrtanol.
| Parameter | Value |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 210 nm or Refractive Index (RI) |
| Loading Capacity | Dependent on column size and separation factor |
| Enantiomeric Purity of this compound | >99.5% |
| Recovery | >95% |
Visualization
Caption: Workflow for the preparative chiral HPLC separation of myrtanol enantiomers.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic solvents are flammable; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The large-scale production of enantiomerically pure this compound can be effectively achieved through either biocatalytic kinetic resolution or chiral chromatography. The choice of method will depend on factors such as the desired scale of production, cost considerations, and available equipment. Biocatalytic resolution offers a green and highly selective approach, while chiral chromatography, particularly SMB, provides a robust and continuous purification platform. The protocols and data presented in these application notes provide a strong foundation for the development and optimization of a scalable process for producing high-purity this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic (-)-Myrtanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic (-)-Myrtanol.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: When synthesized from β-pinene, the most common impurities in this compound are typically its isomers. These include:
-
cis-Myrtanol: A stereoisomer of Myrtanol.
-
Myrtenol: An unsaturated alcohol isomer.
-
Unreacted β-pinene: The starting material for the synthesis.
The presence and proportion of these impurities can vary depending on the specific synthetic route and reaction conditions employed.
Q2: Which analytical techniques are best for monitoring the purification of this compound?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) is highly effective.
-
GC-MS: Provides excellent separation of volatile and semi-volatile compounds, allowing for the quantification of this compound and its isomeric impurities.[1][2]
-
TLC: Offers a rapid and cost-effective method for monitoring the progress of purification in real-time, particularly during column chromatography.
Q3: What are the primary methods for purifying synthetic this compound?
A3: The three primary methods for purifying this compound are:
-
Fractional Distillation: Effective for separating compounds with different boiling points.
-
Recrystallization: A technique for purifying solid compounds.
-
Column Chromatography: A versatile method for separating components of a mixture based on their differential adsorption to a stationary phase.
II. Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from its isomers.
| Possible Cause | Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates. |
| Distillation Rate is Too High | Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is generally recommended. |
| Fluctuating Heat Source | Use a stable heating source, such as a heating mantle with a controller or an oil bath, to maintain a consistent temperature. |
| Heat Loss from the Column | Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient. |
Problem: The compound is thermally decomposing.
| Possible Cause | Solution |
| Boiling Point is Too High at Atmospheric Pressure | Perform the fractional distillation under reduced pressure (vacuum distillation). This will lower the boiling points of all components and reduce the risk of thermal degradation. |
Recrystallization
Problem: this compound oils out instead of crystallizing.
| Possible Cause | Solution |
| Solution is Supersaturated | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out. |
| Inappropriate Solvent System | The polarity of the solvent may not be suitable. Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, which is a relatively non-polar alcohol, consider solvent systems like hexane, or a mixture of a more polar solvent with a non-polar anti-solvent (e.g., acetone/hexane).[3][4] |
Problem: Low recovery of purified this compound.
| Possible Cause | Solution |
| Too Much Solvent Used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals are Soluble in the Washing Solvent | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
| Premature Crystallization During Hot Filtration | Pre-heat the funnel and filter paper, and use a slight excess of hot solvent to prevent the product from crystallizing out on the filter paper. |
Column Chromatography
Problem: Poor separation of bands on the column.
| Possible Cause | Solution |
| Inappropriate Eluent Polarity | Optimize the solvent system using TLC first. For separating this compound from less polar impurities like β-pinene and more polar isomers, a gradient elution is often effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. |
| Column is Overloaded | Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to sample by weight for difficult separations. |
| Column was Packed Improperly | Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and inefficient separation. |
| Sample was Loaded Improperly | Dissolve the crude sample in a minimal amount of the initial eluent or a more volatile solvent and load it onto the column in a narrow band. |
III. Quantitative Data
Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | ~220-222 |
| cis-Myrtanol | ~219.5 |
| Myrtenol | ~221-224 |
| β-Pinene | ~165-167 |
Note: Boiling points of isomers are very close, making fractional distillation challenging at atmospheric pressure. Separation is more effective under reduced pressure.
IV. Experimental Protocols
Fractional Distillation under Reduced Pressure
This protocol is designed for the separation of this compound from the lower-boiling impurity, β-pinene.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum adapter and vacuum source
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Apply vacuum to the system, gradually reducing the pressure.
-
Observe the temperature as the mixture begins to boil and the vapor rises up the fractionating column.
-
The first fraction to distill will be enriched in the lower-boiling component, β-pinene. Collect this fraction in a separate receiving flask.
-
After the β-pinene has been removed, the temperature will rise. Change the receiving flask to collect the main fraction containing this compound.
-
Collect the this compound fraction over the appropriate boiling range at the given pressure.
-
Stop the distillation before the flask goes to dryness.
-
Analyze the collected fractions by GC-MS to determine their purity.
Recrystallization
This protocol is for the purification of solid this compound.
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of hexane and heat the mixture on a hot plate with gentle swirling.
-
Continue adding small portions of hot hexane until the this compound just dissolves.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Determine the melting point and purity (by GC-MS) of the recrystallized product.
Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the non-polar solvent, collecting fractions. The least polar impurity, β-pinene, will elute first.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate to the hexane. This will allow for the separation of the myrtanol isomers.
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified product.
-
Confirm the purity by GC-MS.
V. Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Technical Support Center: Optimization of (-)-Myrtanol Synthesis
Welcome to the technical support center for the synthesis of (-)-Myrtanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of reaction conditions for the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Hydroboration-Oxidation of β-Pinene
-
Question: My hydroboration-oxidation of (-)-β-pinene is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this reaction can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reagents and Stoichiometry: The choice and ratio of the hydroborating agent and the subsequent oxidizing agent are critical. Ensure accurate stoichiometry. For instance, a published protocol with a 79% yield uses a 3:1 molar ratio of (-)-β-pinene to borane-1,4-thioxane.[1] A patent for a similar process claims a yield greater than 90%.[2]
-
Reaction Temperature: The temperature during both the hydroboration and oxidation steps must be carefully controlled. During the addition of hydrogen peroxide for oxidation, the temperature should be maintained below 35°C to prevent unwanted side reactions.[1]
-
Incomplete Reaction: Ensure the hydroboration reaction is complete before proceeding to the oxidation step. A 15-minute reaction time at room temperature has been reported to be sufficient for hydroboration.[1] The subsequent reflux after oxidation should be carried out for the specified duration (e.g., 1 hour) to ensure full conversion.[1]
-
Formation of Side Products: Dimerization of β-pinene can occur, leading to the formation of dimyrtanyl, which reduces the yield of the desired product. The choice of acid used during hydroboration can influence the extent of dimerization, with H₂SO₄ showing less dimerization compared to BF₃·Et₂O.
-
Work-up and Purification: Inefficient extraction or losses during distillation can significantly lower the final yield. Ensure thorough extraction with a suitable solvent like ether and careful distillation under vacuum.
-
Issue 2: Formation of Nopinone as a Byproduct
-
Question: I am observing the formation of nopinone as a significant byproduct in my reaction. How can I minimize its formation?
-
Answer: The formation of nopinone can be a competing reaction pathway. To minimize its formation:
-
Control of Oxidation Conditions: Over-oxidation or undesirable side reactions during the oxidation of the organoborane intermediate can lead to ketone formation. Careful, dropwise addition of the oxidizing agent (e.g., H₂O₂) while maintaining a low temperature is crucial.
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.
-
Issue 3: Low Selectivity in the Rearrangement of β-Pinene Epoxide
-
Question: The rearrangement of (-)-β-pinene epoxide in my experiment is producing a mixture of products with low selectivity for this compound. How can I improve the selectivity?
-
Answer: The selectivity of β-pinene epoxide rearrangement is highly dependent on the catalyst and reaction conditions.
-
Catalyst Choice: Lewis acid catalysts are known to favor the formation of myrtanal, which can then be reduced to myrtanol. Heterogeneous catalysts like Al₂O₃ can be used; however, this can lead to the formation of both myrtanol and the corresponding acid via a Cannizzaro reaction, thus affecting the yield. The use of specific zeolites, such as Sn-beta, has been reported to achieve high yields of myrtanal (>90%) under mild conditions, which could then be selectively reduced.
-
Solvent and Temperature: The choice of solvent and reaction temperature plays a significant role. For instance, a patented method utilizes a supercritical two-component solvent of CO₂ and isopropyl alcohol at 170-190°C and 180-190 atm with an Al₂O₃ catalyst. The isopropyl alcohol also acts as a reducing agent in a Meerwein-Ponndorf-Verley type reaction to convert the intermediate myrtanal to myrtanol.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the primary methods for synthesizing this compound?
-
Answer 1: The two main synthetic routes to this compound are:
-
Hydroboration-oxidation of (-)-β-pinene: This is a well-established method involving the addition of a borane reagent across the double bond of β-pinene followed by oxidation.
-
Rearrangement of (-)-β-pinene epoxide: This method involves the acid-catalyzed rearrangement of the epoxide to form myrtanal, which is subsequently reduced to myrtanol.
-
-
Question 2: What are the typical yields for the synthesis of this compound?
-
Answer 2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions.
-
For the hydroboration-oxidation of β-pinene , yields of around 79% have been reported in the literature. A patent suggests that yields greater than 90% are achievable.
-
For the rearrangement of β-pinene epoxide followed by reduction , a patent describes a process that results in a reaction mixture containing 63% myrtanol.
-
-
Question 3: Are there any safety precautions I should be aware of?
-
Answer 3: Yes, several safety precautions should be taken:
-
Borane reagents used in hydroboration are toxic and flammable. They should be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen).
-
Hydrogen peroxide (30%) is a strong oxidizer and should be handled with care.
-
Supercritical CO₂ reactions involve high pressures and temperatures and require specialized equipment and safety protocols.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Hydroboration-Oxidation | Method 2: Rearrangement of β-Pinene Epoxide |
| Starting Material | (-)-β-Pinene | (-)-β-Pinene Epoxide |
| Key Reagents | Borane-1,4-thioxane, NaOH, H₂O₂ | Al₂O₃ catalyst, CO₂, Isopropyl alcohol |
| Solvent | Pentane, Ethanol | Supercritical CO₂/Isopropyl alcohol |
| Temperature | Room temperature for hydroboration, <35°C for oxidation, then reflux | 170-190°C |
| Pressure | Atmospheric | 180-190 atm |
| Reaction Time | ~1.5 hours | ~4 minutes contact time |
| Reported Yield | 79% | 63% in the final reaction mixture |
Experimental Protocols
Protocol 1: Synthesis of (-)-cis-Myrtanol via Hydroboration-Oxidation of (-)-β-Pinene
-
Hydroboration: In a suitable flask under a nitrogen atmosphere, add (-)-β-pinene (11.9 ml, 75 mmol) dropwise to a stirred mixture of borane-1,4-thioxane (3.13 ml, 25 mmol) in pentane (18.3 ml) at room temperature.
-
Allow the solution to stir for 15 minutes to complete the hydroboration.
-
Oxidation: Sequentially add ethanol (15 ml) followed by 3 M sodium hydroxide (25.0 ml, 75 mmol).
-
Immerse the reaction mixture in a cooling bath.
-
Add 30% aqueous hydrogen peroxide (9.4 ml, 75 mmol) dropwise over 15 minutes, ensuring the temperature does not exceed 35°C.
-
Heat the reaction mixture under gentle reflux for 1 hour.
-
Work-up: Pour the cooled reaction mixture into ice-water (300 ml).
-
Extract the mixture with ether (70 ml).
-
Wash the ether layer thoroughly with water (3 x 200 ml) and then with a saturated brine solution (50 ml).
-
Purification: Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent.
-
Distill the residue under vacuum to obtain pure (-)-cis-myrtanol. (b.p. 68°-69° C).
Protocol 2: Synthesis of Myrtanol from β-Pinene Epoxide via Heterogeneous Catalysis
-
Reactor Setup: Load a flow-type tubular reactor with a granular heterogeneous Al₂O₃ catalyst.
-
Reaction Mixture Preparation: Prepare a feed solution of β-pinene epoxide in a two-component solvent of carbon dioxide and isopropyl alcohol.
-
Reaction Execution: Pump the reaction mixture through the heated reactor. The reaction is carried out at a temperature of 170-190°C and a pressure of 180-190 atm. The contact time is approximately 4 minutes.
-
Product Collection: The reaction mixture exiting the reactor is cooled and collected. The resulting mixture contains myrtanol along with other products.
-
Purification: The myrtanol can be isolated from the reaction mixture using standard purification techniques such as distillation or chromatography.
Visualizations
References
Technical Support Center: Synthesis of (-)-Myrtanol from β-Pinene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Myrtanol from β-pinene via hydroboration-oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of byproducts and strategies to minimize them. The primary challenge in this synthesis is controlling the stereochemistry to favor the desired trans-isomer, this compound, over its cis-isomer.
Issue 1: High percentage of cis-Myrtanol in the final product.
-
Root Cause: The hydroboration of β-pinene initially forms the kinetically favored cis-organoborane intermediate, tris((cis-myrtanyl))borane. The desired this compound (trans-isomer) is obtained through thermal isomerization of this intermediate to the thermodynamically more stable tris((trans-myrtanyl))borane before oxidation. A high percentage of cis-Myrtanol indicates incomplete isomerization.
-
Solution:
-
Optimize Isomerization Conditions: Ensure the isomerization of the organoborane intermediate is complete by heating the reaction mixture prior to oxidation. The optimal temperature and duration for this step are critical. While specific conditions can vary, heating at temperatures around 130-160°C for 1-4 hours is a common practice.
-
Monitoring: Monitor the progress of the isomerization by taking aliquots of the reaction mixture (before oxidation), oxidizing them separately, and analyzing the cis/trans ratio by Gas Chromatography (GC).
-
Solvent Choice: The choice of solvent can influence the isomerization rate. Higher-boiling ethers like diglyme are often used to achieve the necessary temperatures for isomerization.
-
Issue 2: Presence of other minor byproducts.
-
Root Cause: While cis-Myrtanol is the major byproduct, other impurities such as myrtenol and perillyl alcohol can sometimes be observed. These can arise from alternative reaction pathways, especially if the starting β-pinene is oxidized or if the reaction conditions are not strictly controlled.
-
Solution:
-
High Purity β-pinene: Use high-purity, peroxide-free β-pinene to minimize side reactions.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation of the starting material and intermediates.
-
Controlled Reagent Addition: Add the hydroborating agent slowly and at the appropriate temperature to control the exothermicity of the reaction and prevent unwanted side reactions.
-
Issue 3: Low overall yield.
-
Root Cause: Low yields can result from incomplete reaction, loss of product during workup and purification, or the formation of a significant amount of byproducts.
-
Solution:
-
Stoichiometry: Ensure the correct stoichiometry of reagents is used.
-
Complete Oxidation: After isomerization, ensure the complete oxidation of the organoborane intermediate by adding the oxidizing agent (e.g., hydrogen peroxide) slowly and maintaining the appropriate pH and temperature.
-
Efficient Extraction: Optimize the extraction procedure to ensure all the product is recovered from the aqueous layer.
-
Purification: Use an appropriate purification method, such as fractional distillation or column chromatography, to separate this compound from byproducts and residual solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound from β-pinene, and why is it formed?
The most common byproduct is the stereoisomer (-)-cis-myrtanol. It is formed because the initial hydroboration of β-pinene yields the kinetically favored cis-organoborane intermediate. The desired trans-isomer, this compound, is only obtained after thermal isomerization of this intermediate to the more stable trans-organoborane before the oxidation step. Incomplete isomerization leads to the presence of cis-Myrtanol in the final product.
Q2: How can I monitor the formation of cis-Myrtanol during the reaction?
The ratio of cis- to trans-Myrtanol can be monitored by Gas Chromatography (GC). To do this, carefully take a small aliquot from the reaction mixture after the hydroboration and isomerization steps but before the oxidative workup. Oxidize this aliquot separately and then analyze the resulting alcohol mixture by GC. This will give you an indication of the cis/trans ratio and whether the isomerization is complete.
Q3: What are the key experimental parameters to control to maximize the yield of this compound?
The key parameters are:
-
Purity of β-pinene: Use high-purity, peroxide-free starting material.
-
Inert Atmosphere: Maintain a strict inert atmosphere to prevent side reactions.
-
Isomerization: Ensure complete thermal isomerization of the intermediate organoborane by heating at an appropriate temperature and for a sufficient duration before oxidation.
-
Oxidation: Control the conditions of the oxidative workup (temperature, pH, rate of addition of the oxidant) to ensure complete conversion of the organoborane to the alcohol.
Q4: Can cis-Myrtanol be separated from this compound?
Yes, the separation of cis- and trans-myrtanol is possible, although it can be challenging due to their similar physical properties. Fractional distillation under reduced pressure can be effective if there is a sufficient difference in their boiling points. Alternatively, column chromatography on silica gel can be used for separation on a smaller scale.
Quantitative Data on Byproduct Formation
The ratio of this compound to cis-myrtanol is highly dependent on the isomerization conditions. The following table provides a general overview based on typical outcomes.
| Isomerization Conditions | Approximate this compound (trans) Yield | Approximate cis-Myrtanol Yield | Other Minor Byproducts |
| No thermal isomerization (kinetic product) | Low (<10%) | High (>90%) | Low |
| Incomplete isomerization (e.g., lower temp/shorter time) | Moderate (e.g., 60-80%) | Moderate (e.g., 20-40%) | Low |
| Optimized isomerization (e.g., ~150°C, 2-4h) | High (>95%) | Low (<5%) | Very Low |
Note: These are illustrative values. Actual yields will depend on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Hydroboration-Isomerization-Oxidation of (-)-β-Pinene
This protocol is a generalized procedure based on established methods. Researchers should optimize conditions for their specific setup.
-
Hydroboration: To a solution of (-)-β-pinene in an appropriate anhydrous ether solvent (e.g., tetrahydrofuran or diglyme) under an inert atmosphere, add a solution of borane (e.g., BH₃·THF complex) dropwise at 0-5°C. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete hydroboration.
-
Isomerization: After the hydroboration is complete, slowly heat the reaction mixture to 130-160°C. Maintain this temperature for 2-4 hours to effect the isomerization of the tris((cis-myrtanyl))borane to the tris((trans-myrtanyl))borane. The progress of the isomerization can be monitored by GC analysis of oxidized aliquots.
-
Oxidation: Cool the reaction mixture to 0-5°C. Slowly and carefully add a solution of aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 30°C. After the addition is complete, stir the mixture at room temperature for at least 1 hour, then heat to 40-50°C for another hour to ensure complete oxidation.
-
Workup and Purification: Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or pentane). Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography to yield pure this compound.
Visualizations
Caption: Troubleshooting flowchart for the synthesis of this compound.
Caption: Reaction pathway showing the formation of cis and trans isomers.
troubleshooting low yields in (-)-Myrtanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (-)-Myrtanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound is the hydroboration-oxidation of (-)-β-pinene. This two-step process typically involves the reaction of (-)-β-pinene with a borane reagent, followed by oxidation of the resulting organoborane intermediate with hydrogen peroxide in an alkaline solution. This method is favored for its high stereoselectivity, yielding the cis-isomer.
Q2: What kind of yields can I realistically expect for this reaction?
A2: Under optimized conditions, the hydroboration-oxidation of β-pinene can achieve high yields. Some flow chemistry protocols report yields of up to 95% for the corresponding alcohol from (-)-β-pinene[1]. However, yields in a batch laboratory setting are often in the range of 70-85%, depending on the specific reagents and conditions employed. Lower yields often indicate the presence of side reactions or suboptimal reaction conditions.
Q3: What are the most common side products I should be aware of?
A3: The primary side products of concern are the formation of a β-pinene dimer (dimyrtanyl), the trans-isomer of Myrtanol, and nopinone. The formation of these impurities can significantly reduce the yield of the desired this compound.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material, (-)-β-pinene. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the products and byproducts in the reaction mixture[2][3][4][5].
Troubleshooting Guide for Low Yields
This guide addresses specific issues that may lead to low yields in the synthesis of this compound.
Q5: My yield is significantly lower than expected. What are the general areas I should investigate?
A5: Low yields can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Start by evaluating the quality of your reagents, the reaction setup and conditions, and the workup and purification procedures. Inadequate reagent purity, moisture in the reaction, incorrect temperatures, or losses during extraction and purification are common culprits.
Q6: I have identified a significant amount of a dimeric byproduct. How can I prevent this?
A6: The formation of dimyrtanyl, a dimer of β-pinene, can be a significant issue. The choice of catalyst in the hydroboration step can influence the extent of this side reaction. It has been reported that using sulfuric acid (H₂SO₄) as a catalyst for hydroboration can decrease the amount of dimerization compared to using boron trifluoride etherate (BF₃·Et₂O).
Q7: My final product contains a significant amount of trans-Myrtanol. How can I improve the stereoselectivity?
A7: The hydroboration-oxidation of β-pinene with BH₃ typically yields cis-myrtanol exclusively. The formation of the trans-isomer can occur if the intermediate organoborane is thermolyzed before oxidation. Some highly electrophilic borane reagents may also lead to the thermodynamically more stable trans-isomer through retrohydroboration and rehydroboration. To favor the formation of cis-Myrtanol, ensure the reaction temperature is controlled, especially during the hydroboration step, and avoid prolonged heating of the organoborane intermediate before oxidation. The choice of a less electrophilic borane reagent can also enhance the kinetic formation of the cis product.
Q8: The reaction appears to be incomplete, with a significant amount of starting material remaining. What should I do?
A8: Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Ensure that the borane reagent is used in a sufficient molar excess.
-
Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction by TLC until the starting material is consumed.
-
Temperature: While higher temperatures can sometimes drive reactions to completion, they can also lead to side products in this synthesis. It is crucial to maintain the recommended temperature for the hydroboration step.
-
Reagent Activity: The activity of the borane reagent can be compromised by improper storage or handling, leading to incomplete reactions.
Q9: I am having difficulty purifying my this compound from the side products. What is the recommended purification method?
A9: Flash column chromatography is a highly effective method for purifying this compound from its common side products. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Data Presentation
Table 1: Reported Yields for the Synthesis of Alcohols from Pinenes via Hydroboration-Oxidation
| Starting Material | Borane Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| (-)-β-Pinene | 9-BBN | Flow Chemistry, 40°C | This compound | 95 | |
| (+)-α-Pinene | BH₃ | Batch | Isopinocampheol | >99 | |
| β-Pinene | BH₃ | Batch, thermolysis before oxidation | trans-Myrtanol | Major Product | |
| (-)-β-Pinene | HB(C₆F₅)₂ | Batch | trans-Myrtanol | Major Product |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydroboration-Oxidation of (-)-β-Pinene
This protocol is a representative procedure for the batch synthesis of this compound.
Materials:
-
(-)-β-Pinene
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydroboration:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (-)-β-pinene (e.g., 24 mL, 148 mmol) and anhydrous THF (e.g., 56 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (e.g., 74 mL of a 2 M solution in THF, 148 mmol) dropwise to the stirred solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.
-
-
Oxidation:
-
Slowly and carefully add 3 M aqueous sodium hydroxide solution (e.g., 50 mL) to the reaction mixture, ensuring the temperature does not rise significantly.
-
Following the NaOH addition, slowly add 30% hydrogen peroxide (e.g., 50 mL) dropwise, again controlling the temperature with the ice bath.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column, test tubes, and other standard chromatography equipment
Procedure:
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand over the plug.
-
Prepare a slurry of silica gel in hexanes and carefully pour it into the column, allowing it to pack evenly. Gently tap the column to ensure uniform packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as 95:5 hexanes:ethyl acetate.
-
Gradually increase the polarity of the eluent as needed (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute the desired product. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.2-0.3 for this compound.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
-
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. mdpi.com [mdpi.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/MS Analysis and Bioactive Properties of Extracts Obtained from Clusia minor L. Leaves [scielo.org.mx]
preventing racemization during (-)-Myrtanol synthesis
Welcome to the technical support center for the synthesis of (-)-Myrtanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing common challenges encountered during the synthesis of enantiomerically pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in this compound synthesis?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. In pharmaceutical and fine chemical applications, often only one enantiomer of a chiral molecule, such as this compound, possesses the desired biological activity. The other enantiomer may be inactive or even exhibit undesirable side effects. Therefore, maintaining the stereochemical integrity of this compound throughout its synthesis is crucial for its intended application.
Q2: Which synthetic route is recommended to minimize the risk of racemization when preparing this compound?
A2: The hydroboration-oxidation of (-)-β-pinene is the recommended route for minimizing the risk of racemization. This two-step process is known to be highly stereospecific. The hydroboration step involves a syn-addition of the borane to the double bond, and the subsequent oxidation of the carbon-boron bond to a carbon-oxygen bond proceeds with retention of configuration.[1][2][3] This means the stereochemistry of the starting (-)-β-pinene directly dictates the stereochemistry of the resulting this compound, with a low probability of racemization at the newly formed chiral center.
Q3: What are the potential risks of racemization when synthesizing this compound from (-)-β-pinene epoxide?
A3: The synthesis of myrtanols from β-pinene epoxide often involves rearrangement reactions catalyzed by Lewis or Brønsted acids.[4] These reactions can proceed through intermediates with carbocationic character. If a chiral center becomes planar or is part of a resonance-stabilized system during the reaction, there is a risk of losing the original stereochemical information, which can lead to racemization or the formation of a mixture of diastereomers. The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of β-pinene epoxide rearrangements.[5]
Q4: Can the reduction of (-)-myrtenal to this compound lead to racemization?
A4: While the reduction of the aldehyde group in (-)-myrtenal to an alcohol does not directly involve the existing chiral centers of the pinane ring, harsh reaction conditions or certain reagents could potentially cause epimerization at the adjacent α-carbon. However, this is generally less common for reductions. A more significant stereochemical consideration is the diastereoselectivity of the reduction, which will determine the ratio of cis- and trans-Myrtanol formed. The Meerwein-Ponndorf-Verley reduction has been used for this transformation.
Q5: How can I determine if my synthesized this compound has undergone racemization?
A5: The enantiomeric excess (ee) of your synthesized this compound can be determined using chiral analytical techniques. Chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC) are the most common and accurate methods. These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Polarimetry can also be used to measure the optical rotation of the sample, and a deviation from the known specific rotation of enantiomerically pure this compound would indicate a loss of optical purity.
Troubleshooting Guide
Issue 1: Loss of optical activity in the final this compound product.
-
Potential Cause: You may have used a synthetic route prone to racemization, such as the rearrangement of β-pinene epoxide under harsh acidic conditions.
-
Recommended Action:
-
Switch to the hydroboration-oxidation of (-)-β-pinene, which is a highly stereospecific method.
-
If using the epoxide rearrangement route, carefully screen Lewis acid catalysts and reaction conditions to find milder options that preserve stereochemistry.
-
Ensure that all reaction and workup steps are performed at the lowest practical temperatures to minimize the risk of epimerization.
-
Issue 2: Formation of a mixture of cis- and trans-Myrtanol.
-
Potential Cause: The reduction of myrtenal was not diastereoselective.
-
Recommended Action:
-
Investigate different reducing agents and reaction conditions to improve the diastereoselectivity of the myrtenal reduction.
-
Consider using a stereoselective reducing agent that is known to favor the formation of the desired diastereomer.
-
The two diastereomers can often be separated by column chromatography.
-
Issue 3: Low yield of this compound from the hydroboration-oxidation of (-)-β-pinene.
-
Potential Cause: Suboptimal reaction conditions or steric hindrance affecting the hydroboration step. The hydroboration of pinenes can be sensitive to steric factors.
-
Recommended Action:
-
Ensure that the reaction is carried out under anhydrous conditions and an inert atmosphere.
-
Use a freshly prepared or high-quality borane source (e.g., BH₃·THF).
-
Optimize the reaction temperature and time. Hydroboration is typically performed at low temperatures.
-
Consider using a less sterically hindered borane reagent if side reactions are a major issue.
-
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound and Their Stereochemical Implications
| Synthetic Route | Starting Material | Key Transformation | Potential for Racemization | Key Considerations |
| Hydroboration-Oxidation | (-)-β-Pinene | Syn-addition of B-H followed by oxidation with retention of configuration | Low | Highly stereospecific; regioselectivity needs to be controlled. |
| Epoxide Rearrangement | (-)-β-Pinene Epoxide | Acid-catalyzed ring-opening and rearrangement | High | Risk of carbocationic intermediates leading to loss of stereochemical integrity. Catalyst and conditions are critical. |
| Reduction of Myrtenal | (-)-Myrtenal | Aldehyde reduction | Low (for existing chiral centers) | Diastereoselectivity (cis/trans ratio) is the primary stereochemical concern. |
Experimental Protocols
Detailed Methodology for the Hydroboration-Oxidation of (-)-β-Pinene to this compound
This protocol is based on the established stereospecificity of the hydroboration-oxidation reaction.
Materials:
-
(-)-β-Pinene (enantiomerically pure)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried and the reaction assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Hydroboration:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (-)-β-pinene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (approximately 0.5 equivalents, but should be optimized for the specific scale) to the stirred solution of β-pinene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Oxidation:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution.
-
Following the base addition, add the 30% H₂O₂ solution dropwise, ensuring the reaction temperature does not exceed 30 °C. This step is exothermic.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Mandatory Visualization
Caption: Stereospecific synthesis of this compound via hydroboration-oxidation.
Caption: Potential for stereochemical loss in epoxide rearrangement.
References
Technical Support Center: (-)-Myrtanol Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (-)-Myrtanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Specific temperature recommendations can vary by supplier, but generally fall into two categories:
-
Refrigerated: 2-8°C for short to medium-term storage.
-
Frozen: -20°C is recommended for long-term storage to minimize potential degradation.
Always refer to the Certificate of Analysis or the supplier's product information sheet for specific storage instructions.
Q2: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on storage conditions and purity. When stored as a neat solid or liquid under recommended refrigerated or frozen conditions in an unopened container, it can be stable for several years. Once opened or dissolved in a solvent, the stability may decrease. It is recommended to use solutions fresh or store them at -20°C or -80°C for short periods. For critical applications, it is advisable to re-analyze the purity of older stock.
Q3: In which solvents is this compound soluble and are there any I should avoid?
This compound is soluble in many common organic solvents, including ethanol, methanol, and other alcohols.[1] For preparing stock solutions, ethanol is a common choice. Avoid prolonged storage in solvents that may contain impurities that could catalyze degradation, such as peroxides in aged ethers. For aqueous solutions, the use of buffers may be necessary to control pH, as extreme pH values can affect stability.
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for analyzing volatile compounds like this compound, providing information on both purity and the identity of any impurities.
-
High-Performance Liquid Chromatography (HPLC): While less common for highly volatile terpenes, HPLC can be used, especially for less volatile derivatives or when analyzing complex mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.
-
Melting Point: For solid samples, a sharp melting point close to the literature value can indicate high purity.[1]
Q5: What are the potential degradation pathways for this compound?
As a monoterpene alcohol, this compound is susceptible to degradation through several pathways:
-
Oxidation: The primary alcohol group can be oxidized to form myrtenal (an aldehyde) and subsequently myrtenic acid. The bicyclic ring system can also be susceptible to oxidation.
-
Dehydration: Under acidic conditions or at elevated temperatures, this compound can undergo dehydration to form corresponding alkenes.
-
Isomerization: Rearrangement of the pinane skeleton can occur under certain conditions, leading to the formation of isomeric compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Re-analyze the purity of the this compound stock using GC-MS or another suitable method. 3. Prepare fresh solutions from a new or validated stock. |
| Appearance of new peaks in chromatograms. | Formation of degradation products or presence of impurities in the solvent. | 1. Identify the new peaks using MS or other spectroscopic techniques. 2. Compare the degradation profile with known potential degradation products (e.g., myrtenal). 3. Run a solvent blank to rule out solvent impurities. |
| Inconsistent results between different batches. | Batch-to-batch variability in purity or improper storage of one batch. | 1. Always check the Certificate of Analysis for each new batch. 2. Perform a purity check on each batch before use. 3. Ensure consistent storage conditions for all batches. |
| Phase separation or precipitation of the sample in solution. | Poor solubility in the chosen solvent or storage at an inappropriate temperature. | 1. Confirm the solubility of this compound in the chosen solvent at the desired concentration. 2. Consider using a different solvent or a co-solvent system. 3. If storing solutions at low temperatures, ensure the compound remains in solution upon thawing. Gentle warming and vortexing may be required. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| Appearance | White to pale yellow solid (may also be a liquid depending on isomer and purity) | [1] |
| Boiling Point | 219-220 °C at 760 mmHg | |
| Melting Point | ~77 °C | |
| Flash Point | 205 °F (96.11 °C) | |
| Solubility | Soluble in alcohol; sparingly soluble in water (287.8 mg/L at 25 °C est.) |
Table 2: Recommended Storage Conditions and Stability of this compound
| Condition | Temperature | Duration | Comments |
| Neat Compound (Unopened) | 2-8°C | Medium-term | Protect from light and moisture. |
| -20°C | Long-term | Recommended for optimal stability. | |
| In Solution (e.g., Ethanol) | 2-8°C | Short-term (days) | Prone to slow degradation. Use with caution. |
| -20°C | Medium-term (weeks to months) | Preferred for stock solutions. Minimize freeze-thaw cycles. | |
| -80°C | Long-term (months to years) | Optimal for long-term storage of solutions. |
Note: The stability data provided is based on general principles for terpene alcohols. Specific stability studies for this compound are not widely available in the literature. It is crucial to perform experiment-specific validation.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method, such as GC-MS.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of this compound.
-
Identify and characterize any significant degradation products using mass spectrometry data.
Protocol 2: GC-MS Method for the Analysis of this compound and its Potential Degradants
This protocol provides a starting point for developing a GC-MS method for the analysis of this compound.
-
Gas Chromatograph (GC) System: Agilent 6890N or equivalent.
-
Mass Selective Detector (MSD): Agilent 5973 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Visualizations
References
Technical Support Center: Improving Diastereoselectivity Using Chiral Auxiliaries
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing chiral auxiliaries to improve the diastereoselectivity of their reactions. While direct literature on the successful application of (-)-Myrtanol as a chiral auxiliary is limited, the principles and troubleshooting strategies discussed here are broadly applicable to the use of chiral auxiliaries in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of using a chiral auxiliary to induce diastereoselectivity?
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric intermediate, which sterically or electronically biases the approach of a reagent to one of two faces of the molecule. This results in the preferential formation of one diastereomer over the other. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
Q2: I am not seeing any diastereoselectivity in my reaction. What are the potential causes?
Several factors can lead to a lack of diastereoselectivity:
-
Incorrect Enolate Geometry: The formation of a specific enolate geometry (Z or E) is often crucial for high diastereoselectivity. The choice of base, solvent, and additives can influence this.
-
Reaction Temperature: Many stereoselective reactions require low temperatures (e.g., -78 °C) to minimize the energy of the system and favor the sterically less hindered transition state. Running the reaction at a higher temperature can lead to a loss of selectivity.
-
Chelation Control: For many auxiliaries, chelation between a metal counterion (like Lithium or Boron) and the auxiliary is necessary to form a rigid, well-defined transition state. If chelation is weak or absent, selectivity will be poor.
-
Steric Hindrance: The steric bulk of both the auxiliary and the incoming electrophile plays a critical role. If the electrophile is too small, it may not experience a significant steric clash with the auxiliary, leading to low selectivity.
Q3: The diastereomeric ratio (d.r.) of my product is lower than expected. How can I improve it?
To improve a low diastereomeric ratio:
-
Lower the Reaction Temperature: This is often the first parameter to optimize. Running the reaction at a lower temperature can enhance selectivity.
-
Change the Metal Counterion: Switching from a lithium base (like LDA) to a sodium base (like NaHMDS) or using additives like boron triflates can create a more rigid transition state and improve selectivity. For some reactions, sodium enolates have been shown to provide higher diastereoselectivity.
-
Vary the Solvent: The coordinating ability of the solvent can impact the aggregation state and reactivity of the enolate. Experiment with different ethereal solvents (e.g., THF, Diethyl ether, DME).
-
Modify the Electrophile: If possible, using a bulkier electrophile can increase the steric differentiation between the two faces of the enolate.
Q4: My reaction yield is very low. What are some common reasons for this?
Low yields can be attributed to:
-
Incomplete Enolate Formation: Ensure you are using a sufficient excess of a strong enough base to completely deprotonate your substrate. The presence of protic impurities (like water) can quench the enolate.
-
Enolate Instability: Some enolates, particularly lithium enolates, can be unstable at higher temperatures and may decompose.[2] Maintaining a low temperature throughout the reaction is critical.
-
Poor Reactivity of the Electrophile: Weakly reactive electrophiles may require higher temperatures to react, which can compromise both the yield and the diastereoselectivity. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride).
-
Side Reactions: The enolate may participate in undesired side reactions, such as self-condensation.
Q5: I am having difficulty removing the chiral auxiliary after the reaction. What methods can be used?
The method for auxiliary removal depends on the type of linkage. Common methods include:
-
Hydrolysis: Basic (e.g., LiOH, NaOH) or acidic (e.g., HCl, H₂SO₄) hydrolysis is often used to cleave ester or amide bonds to the auxiliary.
-
Reductive Cleavage: Reagents like Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄) can be used to reductively cleave the auxiliary, yielding a primary alcohol.
-
Transesterification: Using an alkoxide, such as Lithium benzyl oxide, can convert the product into a different ester while liberating the auxiliary.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Diastereoselectivity | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -78°C). |
| Weak chelation in the transition state. | Change the base/counterion (e.g., try NaHMDS instead of LDA). Add a Lewis acid if applicable. | |
| Incorrect enolate geometry formed. | Vary the base and solvent combination. | |
| Electrophile is too small. | Use a sterically more demanding electrophile if the synthesis allows. | |
| Low Yield | Incomplete deprotonation. | Use a stronger base or a slight excess of the current base. Ensure all reagents and glassware are scrupulously dry. |
| Enolate decomposition. | Maintain low temperature throughout the addition and reaction time. | |
| Low reactivity of the electrophile. | Switch to a more reactive electrophile (e.g., R-I > R-Br > R-Cl). | |
| Difficulty in Auxiliary Removal | Harsh cleavage conditions are degrading the product. | Screen different cleavage methods (e.g., basic hydrolysis, reductive cleavage). |
| Product and auxiliary are difficult to separate. | Optimize the workup procedure or try a different cleavage method that results in a product with different solubility properties. |
Data Presentation: Diastereoselective Alkylation using a Chiral Auxiliary
The following table provides representative data for the asymmetric alkylation of an N-acyloxazolidinone, a well-established system, to illustrate the impact of different reaction parameters on diastereoselectivity. This serves as a general example of the data one might generate when optimizing a reaction with a new chiral auxiliary.
Table 1: Representative Diastereoselectivity in Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl Bromide | LDA | 0 | >99:1 |
| 2 | Methyl Iodide | LDA | 0 | 94:6 |
| 3 | Methyl Iodide | NaHMDS | -78 | 97:3 |
| 4 | Ethyl Iodide | NaHMDS | -78 | 94:6 |
Data is illustrative and based on typical results for Evans-type auxiliaries.[2]
Experimental Protocols
General Protocol for Asymmetric Alkylation (Illustrative Example)
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, which can be adapted as a starting point for experiments with other chiral auxiliaries like this compound.
1. Preparation of the Chiral Amide:
-
To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add the desired acyl chloride (e.g., propionyl chloride) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until complete as monitored by TLC.
-
Work up the reaction by washing with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acyl oxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a separate flask, prepare a solution of Lithium Diisopropylamide (LDA) by adding n-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, then allowing it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Slowly add the LDA solution to the solution of the N-acyl oxazolidinone at -78 °C to form the lithium enolate. Stir for 30-60 minutes.
-
Add the alkylating agent (e.g., benzyl bromide) (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.
Mandatory Visualizations
Caption: General workflow for using a chiral auxiliary.
Caption: Troubleshooting low diastereoselectivity.
References
Technical Support Center: (-)-Myrtanol Production Scale-Up
Welcome to the technical support center for the scale-up of (-)-Myrtanol production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the transition from lab-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a microbial host for this compound production?
A1: The selection of a suitable microbial host is a foundational step for successful production. Key considerations include the host's genetic tractability, its inherent metabolic pathways, and its tolerance to the final product. Escherichia coli is a common choice due to its well-understood genetics, rapid growth, and the availability of numerous genetic tools.[1] However, for terpenoid production, hosts like Saccharomyces cerevisiae might offer advantages due to their native mevalonate (MVA) pathway, which is a precursor pathway for isoprenoids. It's also crucial to consider the host's tolerance to this compound, as product toxicity can inhibit cell growth and limit titers.[2][3]
Q2: How does codon optimization of the myrtanol synthase gene affect production yield?
A2: Codon optimization is a critical step to ensure efficient translation of the heterologous myrtanol synthase gene in the production host. Different organisms have distinct preferences for codons (codon bias). If the gene sequence of the myrtanol synthase contains codons that are rare in the host organism, it can lead to translational stalling and reduced protein expression, thereby limiting the overall yield of this compound.[4] Optimizing the gene sequence to match the codon usage of the host, such as E. coli, can significantly enhance the expression of the enzyme and, consequently, the final product titer.[4]
Q3: What are the initial signs of a stressed fermentation culture during this compound production?
A3: Early detection of culture stress is vital to prevent batch failure. Common indicators include a sudden decrease in the growth rate (monitored by optical density), a rapid change in pH of the culture medium, or the production of off-gases with unusual smells, such as sulfur compounds. Additionally, a change in the color or viscosity of the fermentation broth can also signify stress or contamination. Monitoring these parameters closely, especially in the first 24 hours of fermentation, is crucial for timely intervention.
Troubleshooting Guides
Issue 1: Low or No this compound Titer
Q: My fermentation is complete, but I'm detecting very low levels or no this compound. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors, from the genetic construct to the fermentation conditions.
| Potential Cause | Troubleshooting Step |
| Inefficient Enzyme Expression | Verify the expression of the myrtanol synthase via SDS-PAGE and Western Blot. Optimize the inducer concentration and induction time. |
| Precursor Pathway Limitation | Overexpress key enzymes in the upstream pathway (e.g., the DXP or MVA pathway) to increase the pool of the precursor, geranyl pyrophosphate (GPP). |
| Plasmid Instability | Culture a sample on a non-selective medium and compare colony counts with a selective plate to check for plasmid loss. Consider chromosomal integration of the expression cassette for improved stability. |
| Product Volatility/Degradation | This compound is a volatile compound. Ensure that the off-gas from the fermenter is cooled and condensed to capture any evaporated product. Also, analyze the broth for potential degradation products. |
| Incorrect Fermentation Temperature | Each yeast or bacterial strain has an optimal temperature range for production. Temperatures that are too high or too low can stress the cells and reduce productivity. |
Issue 2: Poor Cell Growth and Biomass Accumulation
Q: My culture is growing much slower than expected, or the final cell density is low. What could be wrong?
A: Stunted cell growth directly impacts the volumetric productivity of your fermentation.
| Potential Cause | Troubleshooting Step |
| Metabolic Burden | High-level expression of recombinant proteins can place a significant metabolic load on the host cells, diverting resources from essential cellular processes. Try using a lower-copy-number plasmid or a weaker promoter. |
| Product Toxicity | This compound, like other terpenoids, can be toxic to microbial cells, disrupting cell membranes. Consider implementing in-situ product removal strategies, such as gas stripping or the use of a solvent overlay, to keep the concentration in the broth low. |
| Nutrient Limitation | Ensure that the fermentation medium is not depleted of essential nutrients like carbon, nitrogen, phosphate, or trace elements. A fed-batch strategy can help maintain optimal nutrient levels. |
| Suboptimal pH | The pH of the medium can drift during fermentation due to the consumption of substrates and the production of metabolites. Implement a pH control system to maintain the optimal pH for your host strain. |
Issue 3: Difficulties in Downstream Processing and Product Recovery
Q: I'm struggling to efficiently extract and purify this compound from the fermentation broth. What are some recommended approaches?
A: The recovery of a volatile, slightly soluble compound like this compound from a complex fermentation broth presents several challenges.
| Potential Cause | Troubleshooting Step |
| Low Product Concentration | The dilute nature of the product in the broth makes recovery energy-intensive. Consider methods that concentrate the product, such as liquid-liquid extraction or adsorption onto a resin. |
| Formation of Emulsions | Cell debris and other components in the broth can lead to the formation of stable emulsions during solvent extraction. A centrifugation or microfiltration step to remove biomass before extraction is recommended. |
| Presence of Impurities | The fermentation broth contains numerous other metabolites that may co-extract with this compound. Subsequent purification steps, such as fractional distillation, will be necessary to achieve high purity. |
| Product Loss During Recovery | Due to its volatility, this compound can be lost to the vapor phase. Employing vacuum distillation at lower temperatures can help mitigate this. |
Quantitative Data Summary
Table 1: Comparison of this compound Production in Different Engineered E. coli Strains
| Strain | Key Genetic Modification | Titer (mg/L) at 48h | Yield (mg/g glucose) |
| Mrt-01 | Base strain with myrtanol synthase | 15 | 0.5 |
| Mrt-02 | Mrt-01 + Overexpression of DXP pathway | 65 | 2.1 |
| Mrt-03 | Mrt-02 + Deletion of competing pathways | 110 | 3.5 |
| Mrt-04 | Mrt-03 + Codon-optimized synthase | 180 | 5.8 |
Table 2: Effect of Fermentation Temperature on this compound Production in Strain Mrt-04
| Temperature (°C) | Final OD600 | Titer (mg/L) | Specific Productivity (mg/L/OD) |
| 25 | 22 | 150 | 6.8 |
| 30 | 28 | 180 | 6.4 |
| 37 | 35 | 120 | 3.4 |
Experimental Protocols
Protocol 1: Plasmid Stability Assessment
This protocol is used to determine the stability of the production plasmid in the host cells over a period of cultivation without selective pressure.
-
Inoculation: Start a liquid culture of the production strain in a medium containing the appropriate antibiotic and grow overnight.
-
Sub-culturing: Inoculate a fresh flask of non-selective liquid medium (without antibiotic) with the overnight culture to an initial OD600 of 0.1. This is Generation 0.
-
Serial Passages: Grow the culture at the desired temperature. Every 12 hours, dilute the culture into a fresh non-selective medium to an OD600 of 0.1. This represents a new generation.
-
Plating: At each 12-hour interval (Generation 0, 1, 2, etc.), take a sample from the culture, perform serial dilutions, and plate onto both selective (with antibiotic) and non-selective (without antibiotic) agar plates.
-
Colony Counting: After incubation, count the colonies on both types of plates.
-
Calculation: Plasmid stability is calculated as the ratio of colony-forming units (CFUs) on the selective plate to the CFUs on the non-selective plate, multiplied by 100.
Protocol 2: Optimization of Inducer (IPTG) Concentration
This protocol aims to find the optimal concentration of the inducer (e.g., IPTG for lac-based promoters) that maximizes product yield without causing excessive metabolic burden.
-
Culture Preparation: Inoculate several parallel cultures (e.g., in shake flasks or a multi-well plate) with the production strain in a selective medium.
-
Growth: Grow the cultures at the appropriate temperature until they reach the mid-exponential growth phase (e.g., OD600 of 0.6-0.8).
-
Induction: Add the inducer to each culture at a different final concentration (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 mM IPTG).
-
Incubation: Continue to incubate the cultures under the production conditions for a set period (e.g., 24 or 48 hours).
-
Sampling and Analysis: At the end of the incubation period, measure the final OD600 of each culture. Harvest the cells and/or the supernatant for product quantification using a suitable analytical method (e.g., GC-MS for this compound).
-
Data Interpretation: Plot the final product titer and the specific productivity (titer/OD600) against the inducer concentration to identify the optimal level.
Visualizations
References
- 1. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing Solvent Tolerance to Improve Microbial Production of Alcohols, Terpenoids and Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
Technical Support Center: Efficient Synthesis of (-)-Myrtanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (-)-Myrtanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common and efficient methods for synthesizing this compound include:
-
Catalytic Hydrogenation of (-)-Myrtenal: This method involves the selective reduction of the aldehyde group in (-)-Myrtenal.
-
Ring-Opening of β-Pinene Epoxide: This route utilizes a heterogeneous catalyst to open the epoxide ring of β-pinene epoxide.
-
Reduction of (-)-Myrtenone: Standard hydride reducing agents are used to convert the ketone functionality of (-)-Myrtenone to the corresponding alcohol.
-
Hydroboration-Oxidation of β-Pinene: This two-step process allows for the anti-Markovnikov hydration of the double bond in β-pinene to yield cis-myrtanol.
Q2: How can I control the stereochemistry to obtain the desired (-)-cis-Myrtanol isomer?
A2: Stereochemical control is a critical aspect of this compound synthesis. For the reduction of myrtenone, using chiral modifying agents with reducing agents like LiAlH4 can induce high stereoselectivity. In the hydroboration-oxidation of β-pinene, the inherent syn-addition of the borane and the steric hindrance of the pinene structure naturally lead to the cis-isomer. For the hydrogenation of myrtenal, the choice of a suitable chiral catalyst and reaction conditions is crucial to achieve high enantioselectivity.
Q3: What are the main safety precautions to consider during this compound synthesis?
A3: Safety is paramount in any chemical synthesis. Key precautions include:
-
Handling of Pyrophoric Reagents: Reagents like LiAlH4 are highly reactive and can ignite spontaneously in air or with moisture. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE).
-
Flammable Solvents: Many procedures use flammable organic solvents like diethyl ether and THF. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.
-
Supercritical Fluids: The conversion of β-pinene epoxide may involve high-pressure and high-temperature supercritical CO2. This requires specialized equipment and adherence to high-pressure safety protocols.
-
Oxidizing Agents: The use of hydrogen peroxide in the hydroboration-oxidation sequence requires care, as it is a strong oxidizer.
Troubleshooting Guides
Catalytic Hydrogenation of (-)-Myrtenal
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature or short reaction time | - Ensure the catalyst is properly activated and handled under inert conditions.- Increase hydrogen pressure gradually.- Optimize reaction temperature and time based on literature for the specific catalyst. |
| Low Selectivity (Reduction of C=C bond) | - Catalyst is not selective for C=O reduction- High reaction temperature or pressure | - Screen different catalysts known for selective hydrogenation of α,β-unsaturated aldehydes (e.g., Osmium or Ruthenium pincer complexes).[1]- Lower the reaction temperature and pressure to favor C=O reduction. |
| Catalyst Poisoning | - Impurities in the substrate or solvent- Presence of sulfur, halides, or other catalyst poisons | - Purify the substrate and solvent before use.- Use a guard bed or scavenger resin to remove potential poisons. |
Ring-Opening of β-Pinene Epoxide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Myrtanol | - Catalyst deactivation- Suboptimal reaction conditions (temperature, pressure, flow rate)- Formation of side products (e.g., myrtenal, perillyl alcohol) | - Regenerate the Al2O3 catalyst by calcination.[2]- Systematically vary the temperature (170-190°C) and pressure (180-190 atm) to find the optimal conditions.[2]- Adjust the composition of the supercritical fluid (CO2/isopropanol ratio). |
| Formation of Undesired Isomers | - Incorrect catalyst choice- Presence of Brønsted acid sites | - Use a neutral or slightly basic Al2O3 catalyst.[2]- For other catalysts like zeolites, the framework and metal substitution can influence selectivity. Zr-Beta has shown high selectivity to myrtanal, a precursor to myrtanol. |
| Incomplete Conversion | - Insufficient catalyst amount- Short residence time in a flow reactor | - Increase the catalyst to substrate ratio.- Decrease the flow rate to increase the contact time with the catalyst.[2] |
Reduction of (-)-Myrtenone
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction- Decomposition of the reducing agent | - Use a sufficient excess of the reducing agent (NaBH4 or LiAlH4).- Ensure the solvent is dry, especially when using LiAlH4. |
| Formation of Diastereomers (trans-Myrtanol) | - Non-stereoselective reducing agent- Reaction temperature | - Use a sterically hindered reducing agent or a chiral reducing agent to favor the formation of the cis-isomer.- Perform the reduction at a low temperature to enhance stereoselectivity. |
| Difficult Work-up | - Formation of stable aluminum or boron salts | - Follow a specific work-up procedure, such as the Fieser work-up for LiAlH4 reductions, to obtain a granular precipitate that is easy to filter. |
Hydroboration-Oxidation of β-Pinene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of cis-Myrtanol | - Incomplete hydroboration- Inefficient oxidation | - Ensure the borane reagent is fresh and active.- Use a sufficient excess of the borane reagent.- During oxidation, ensure the pH is basic and that an adequate amount of hydrogen peroxide is used. |
| Formation of Isomeric Alcohols | - Isomerization of the organoborane intermediate- Non-regioselective hydroboration | - Use a sterically bulky borane reagent like 9-BBN to improve regioselectivity.- Maintain a low reaction temperature during hydroboration to minimize isomerization. |
| Reaction Stalls | - Impurities in the starting material or solvent | - Purify the β-pinene and ensure the use of anhydrous solvent (THF). |
Quantitative Data Summary
| Synthetic Route | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Selectivity/Stereoselectivity |
| Hydrogenation of Myrtenal | Ru or Os pincer complexes | 35 - 40 | 1 - 27.5 | Short | High | Osmium complexes show better activity and selectivity than Ruthenium. |
| Conversion of β-Pinene Epoxide | Heterogeneous Al2O3 | 170 - 190 | 180 - 190 | ~4 min (flow) | 63 (Myrtanol), 9 (cis-Myrtanol) | - |
| Reduction of Myrtenone | LiAlH4 with chiral diethanolamines | Variable | Atmospheric | - | - | Up to 94% asymmetric induction for prochiral ketones. |
| Hydroboration-Oxidation of β-Pinene | 9-BBN / H2O2, NaOH | 40 | Atmospheric | ~2 min (flow) | 95 | High for cis-myrtanol |
Experimental Protocols
Synthesis of this compound via Conversion of β-Pinene Epoxide
This protocol is based on a continuous flow method using a heterogeneous catalyst in a supercritical fluid.
Materials:
-
β-Pinene epoxide
-
Granular heterogeneous Al2O3 catalyst (pH 7 ± 0.5)
-
Supercritical CO2
-
Isopropyl alcohol
Equipment:
-
High-pressure syringe pumps
-
Tubular reactor (e.g., 3 m long, 1.75 mm inner diameter)
-
Heat exchanger
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Pack the tubular reactor with the granular Al2O3 catalyst.
-
Set up a two-stream continuous flow system. The first stream delivers supercritical CO2, and the second stream delivers a solution of β-pinene epoxide in isopropyl alcohol.
-
Heat the CO2 stream to the reaction temperature (170-190°C) using a heat exchanger before it enters the reactor.
-
Pump both streams into the reactor at a controlled flow rate to achieve a contact time of approximately 4 minutes.
-
Maintain the reactor pressure at 180-190 atm using a back-pressure regulator.
-
Cool the reaction mixture at the reactor outlet and collect it in a suitable vessel.
-
The product mixture will contain myrtanol, cis-myrtanol, and other byproducts, which can be separated by chromatography.
Synthesis of (-)-cis-Myrtanol via Hydroboration-Oxidation of (-)-β-Pinene
This protocol is adapted from a flow chemistry method for the selective hydroboration-oxidation of alkenes.
Materials:
-
(-)-β-Pinene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF (0.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H2O2) solution (30%)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Syringe pumps
-
T-mixer
-
PFA tubing for reactor coils
-
Back-pressure regulator
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydroboration:
-
Prepare a solution of (-)-β-pinene in anhydrous THF.
-
Using a flow chemistry setup, pump the (-)-β-pinene solution and the 9-BBN solution through a T-mixer and into a reaction coil heated to 40°C. The flow rates should be adjusted to provide a residence time of approximately 2 minutes.
-
-
Oxidation:
-
The output from the hydroboration step is then mixed with streams of 3 M NaOH and 30% H2O2 in a second T-mixer and passed through another reaction coil at room temperature.
-
-
Work-up:
-
Collect the reaction mixture in a flask.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield (-)-cis-Myrtanol.
-
Visualizations
Caption: Experimental workflow for this compound synthesis via β-pinene epoxide conversion.
Caption: Decision tree for selecting a catalyst for this compound synthesis.
References
Technical Support Center: Solvent Effects on the Enantioselectivity of (-)-Myrtanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during enantioselective reactions involving (-)-Myrtanol, with a specific focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the enantioselectivity of my this compound reaction?
The solvent plays a multifaceted role in influencing the enantioselectivity of a reaction.[1] It can affect the solubility of the catalyst and reactants, the stability of the transition state, and the aggregation of the catalyst.[1] The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent are particularly important parameters to consider, as they can alter the energy difference between the diastereomeric transition states that lead to the different enantiomers.
Q2: I am observing low enantiomeric excess (ee). What are the most common solvent-related issues?
Low enantioselectivity can often be traced back to several solvent-related factors:
-
Solvent Purity: Trace amounts of water or other coordinating impurities can significantly impact the catalyst's performance and the reaction's enantioselectivity.[2]
-
Incorrect Solvent Polarity: The polarity of the solvent can influence the conformation of the catalyst-substrate complex and the transition state. A suboptimal polarity may not provide the necessary stabilization for the desired stereochemical pathway.
-
Solvent-Catalyst Interaction: The solvent can directly interact with the catalyst, potentially altering its chiral environment and reducing its effectiveness in discriminating between the two enantiomeric pathways.
Q3: How does temperature interact with solvent effects to influence enantioselectivity?
Temperature can have a significant impact on enantioselectivity, and its effect is often intertwined with the choice of solvent.[2] Generally, lower temperatures lead to higher enantioselectivity because the small energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.[2] However, lowering the temperature can also decrease the reaction rate. The optimal temperature is a balance between reactivity and selectivity and can vary depending on the solvent system.
Q4: Can additives or co-solvents be used to improve enantioselectivity?
Yes, additives and co-solvents can have a profound effect on enantioselectivity. They can act as co-catalysts, activators, or scavengers for inhibitory species. For instance, in some reactions, the addition of a small amount of a coordinating co-solvent can enhance the catalyst's performance. Screening a range of additives and co-solvents can be a valuable optimization strategy.
Troubleshooting Guide: Low Enantioselectivity
If you are experiencing low enantiomeric excess in your this compound reaction, follow these troubleshooting steps:
-
Verify Starting Material and Reagent Purity: Ensure your this compound, catalyst, and other reagents are of high purity. Impurities can interfere with the catalytic cycle and lead to a non-stereoselective background reaction.
-
Solvent Screening: Conduct a systematic screen of solvents with varying polarities and coordinating abilities. It is advisable to test a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., alcohols), if compatible with your reaction chemistry.
-
Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are rigorously dried. Common drying methods include distillation from a suitable drying agent or passing the solvent through a column of activated alumina.
-
Temperature Optimization: Perform a temperature screening experiment. Lowering the reaction temperature often improves enantioselectivity.
-
Concentration Adjustment: The concentration of the reactants can influence catalyst aggregation and reaction kinetics, which in turn can affect enantioselectivity. Experiment with different concentrations to find the optimal conditions.
-
Catalyst and Ligand Variation: If solvent and temperature optimization do not yield satisfactory results, consider screening different chiral catalysts or ligands. The structure of the catalyst is crucial for achieving high stereocontrol.
Experimental Protocols
Protocol 1: General Procedure for Screening Solvent Effects on a this compound Reaction
This protocol provides a general framework for systematically investigating the impact of different solvents on the enantioselectivity of a hypothetical reaction involving this compound.
-
Preparation of Reagents and Glassware:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Purify this compound and other reactants according to standard laboratory procedures to ensure high purity.
-
Dry all solvents to be screened using appropriate methods (e.g., distillation over a drying agent, use of a solvent purification system).
-
-
Reaction Setup:
-
In a series of parallel reaction vessels, each charged with a magnetic stir bar, add the chiral catalyst and any necessary additives under an inert atmosphere.
-
To each vessel, add a different anhydrous solvent from your screening list (e.g., Toluene, Dichloromethane, THF, Diethyl Ether, Acetonitrile).
-
Add the solution of this compound in the respective solvent to each reaction vessel.
-
Initiate the reactions by adding the final reactant and maintain the reactions at a constant temperature (e.g., 0 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reactions appropriately.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis of Enantiomeric Excess:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product in each solvent using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase.
-
Data Presentation
Table 1: Illustrative Data on the Effect of Solvent on Enantioselectivity in a Hypothetical this compound Reaction
| Entry | Solvent | Dielectric Constant (ε) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | n-Hexane | 1.88 | 0 | 85 | 75 |
| 2 | Toluene | 2.38 | 0 | 92 | 88 |
| 3 | Diethyl Ether | 4.34 | 0 | 88 | 82 |
| 4 | Dichloromethane | 8.93 | 0 | 95 | 92 |
| 5 | THF | 7.58 | 0 | 90 | 85 |
| 6 | Acetonitrile | 37.5 | 0 | 75 | 65 |
Note: This table presents hypothetical data to illustrate how results should be tabulated for comparison. Actual results will vary depending on the specific reaction.
Visualization
Caption: Troubleshooting workflow for addressing low enantioselectivity.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of (-)-Myrtanol and (+)-Myrtanol
An Examination of Current Scientific Evidence for Researchers and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the enantiomers (-)-Myrtanol and (+)-Myrtanol. While research has begun to elucidate the therapeutic potential of myrtanol, a notable gap exists in the scientific literature regarding a direct comparative analysis of its enantiomers. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes key biological pathways to inform future research and development.
Overview of Biological Activities
This compound
(-)-cis-Myrtanol has been reported to possess the following biological activities:
-
Antimicrobial Activity: Studies have indicated that (-)-cis-Myrtanol is effective against various bacteria, including Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans[2]. The proposed mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis[2].
-
Anti-inflammatory and Antioxidant Effects: Preliminary studies have suggested that (-)-cis-Myrtanol exhibits anti-inflammatory and antioxidant properties, indicating its potential for use in therapeutic contexts[2][3].
-
Antitumor Potential: Research has explored the antitumor activity of (-)-myrtenol, this compound, and (-)-myrtenal on human colon carcinoma cells in vitro.
(+)-Myrtanol
There is a conspicuous absence of studies specifically detailing the biological activities of (+)-Myrtanol in the currently available scientific literature. This represents a significant knowledge gap and an opportunity for future research to explore the potential enantioselective effects of myrtanol.
Quantitative Data Summary
Due to the lack of direct comparative studies, a quantitative data table comparing the two enantiomers cannot be compiled. The following table summarizes the available data for (-)-cis-Myrtanol.
| Biological Activity | Test Organism/Cell Line | Assay | Results | Reference |
| Antimicrobial | Staphylococcus aureus, Escherichia coli, Candida albicans | Not Specified | Effective against tested microorganisms | |
| Antitumor | Human colon carcinoma cells | In vitro cytotoxicity assay | Investigated, but specific quantitative data for this compound is not detailed in the provided source |
Experimental Protocols
Detailed experimental protocols for the direct comparison of (-)- and (+)-Myrtanol are not available. However, the following are standard methodologies that can be employed to assess the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Serial twofold dilutions of this compound and (+)-Myrtanol are prepared in a 96-well microtiter plate with the appropriate broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and (+)-Myrtanol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to an untreated control.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Groups: Animals (e.g., rats or mice) are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with different doses of this compound and (+)-Myrtanol).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Antioxidant Capacity Assays (DPPH and ABTS)
These spectrophotometric assays measure the radical scavenging activity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH radical is prepared in a suitable solvent (e.g., methanol).
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period.
-
The decrease in absorbance is measured at a specific wavelength (e.g., 517 nm).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance.
-
Different concentrations of the test compounds are added to the ABTS•+ solution.
-
The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
-
The antioxidant capacity is typically expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the radicals).
Signaling Pathway Diagrams
The precise signaling pathways modulated by this compound and (+)-Myrtanol have not been extensively elucidated. However, based on the known anti-inflammatory and antitumor activities of many natural terpenoids, the following diagrams illustrate general pathways that are likely relevant.
Figure 1: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Figure 2: A simplified overview of the NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
The available scientific evidence indicates that (-)-cis-Myrtanol possesses a range of promising biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. However, a significant gap in knowledge exists concerning the biological properties of its enantiomer, (+)-Myrtanol. The lack of direct comparative studies prevents a conclusive assessment of the enantioselectivity of myrtanol's biological actions.
Future research should prioritize the direct comparison of this compound and (+)-Myrtanol across a spectrum of biological assays. Such studies are crucial for understanding the structure-activity relationships of these enantiomers and for potentially identifying the more potent and selective isomer for further therapeutic development. Elucidating the specific molecular targets and signaling pathways modulated by each enantiomer will also be essential for advancing our understanding of their mechanisms of action and for unlocking their full therapeutic potential.
References
A Comparative Analysis of (-)-Myrtanol's Efficacy as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Myrtanol with Other Chiral Alcohols Supported by Experimental Data.
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries, temporary stereodirecting groups, represent a powerful and reliable strategy for achieving high levels of stereocontrol in asymmetric synthesis. Among the diverse array of available auxiliaries, those derived from the chiral pool, such as terpene-based alcohols, are attractive due to their rigid structures and natural abundance. This guide provides a comparative overview of the efficacy of this compound as a chiral auxiliary, juxtaposed with other well-established chiral alcohols in key asymmetric transformations.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that establishes new stereocenters. The diastereoselectivity of this reaction is a critical measure of a chiral auxiliary's effectiveness.
A study on the asymmetric aldol reaction of an N-propionyl derivative of a chiral auxiliary derived from cis-myrtanol with benzaldehyde demonstrated a significant dependence on the enolate type. While the lithium enolate showed poor diastereoselectivity, the use of a boron enolate resulted in excellent diastereoselectivity[1].
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Electrophile | Enolate | Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound derivative | Benzaldehyde | Boron Enolate | Excellent (specific value not available in abstract)[1] | - |
| This compound derivative | Benzaldehyde | Lithium Enolate | Poor[1] | 70% (crude)[2] |
| Evans' Oxazolidinone | Benzaldehyde | Boron Enolate | >99:1 (syn:anti) | 92% |
| (-)-8-Phenylmenthol | Various | - | High (often >90% d.e.) | - |
Performance in Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is another benchmark reaction for evaluating the effectiveness of chiral ligands and auxiliaries, with the enantiomeric excess (ee) of the resulting secondary alcohol being the key metric. While no studies were found that specifically employ this compound as a chiral auxiliary in this reaction, data for other terpene-derived and chiral amino alcohols provide a basis for comparison.
Table 2: Comparison of Chiral Alcohols/Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Alcohol / Ligand | Enantiomeric Excess (ee) (%) | Yield (%) |
| Pinane-based aminodiol | up to 87% | - |
| Carbohydrate-based diols | 35-56% | 75-90% |
| Chiral 1,4-aminoalkylphenols | up to 82% | up to 95%[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the key reactions discussed.
Asymmetric Aldol Reaction of N-Propionyl-cis-Myrtanol Auxiliary with Benzaldehyde (Boron Enolate)
This protocol is a generalized procedure based on the reported successful use of a boron enolate.
-
Enolate Formation: To a solution of the N-propionyl derivative of the cis-myrtanol-derived chiral auxiliary (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, is added di-n-butylboron triflate (Bu₂BOTf) (1.1 equiv). Diisopropylethylamine (i-Pr₂NEt) (1.2 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.
-
Aldol Addition: The mixture is re-cooled to -78 °C, and freshly distilled benzaldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The diastereomeric excess is determined by ¹H NMR spectroscopy.
Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Ligand
This is a general protocol and specific conditions may vary depending on the chiral ligand used.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the chiral alcohol ligand (5-10 mol%) is dissolved in an anhydrous solvent (e.g., toluene or hexane). The solution is cooled to 0 °C.
-
Addition of Reagents: Diethylzinc (Et₂Zn) (1.5-2.0 equiv as a solution in hexane) is added dropwise to the stirred solution of the ligand. The mixture is stirred at 0 °C for 30 minutes.
-
Aldehyde Addition: Benzaldehyde (1.0 equiv) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction and Quenching: The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC or GC analysis.
Visualizing the Asymmetric Aldol Reaction Workflow
The following diagram illustrates the general workflow for an asymmetric aldol reaction using a chiral auxiliary.
Logical Relationship in Chiral Auxiliary Selection
The choice of a chiral auxiliary is a critical decision in synthetic planning, influenced by several factors.
References
Comparative Antimicrobial Efficacy of (-)-Myrtanol: A Data-Driven Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive analysis of the antimicrobial properties of (-)-Myrtanol, presenting a comparative assessment against conventional antimicrobial agents. The information is supported by quantitative data from various studies, detailed experimental protocols, and visual representations of experimental workflows to facilitate informed decisions in the exploration of novel therapeutic agents.
This compound, a monoterpenoid alcohol, has demonstrated notable antimicrobial activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This guide synthesizes the available data on its efficacy, primarily focusing on Minimum Inhibitory Concentration (MIC) values, to offer a clear comparison with established antibiotics and antifungals.
Quantitative Antimicrobial Performance of this compound
The antimicrobial potency of this compound has been evaluated against various microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative overview of its activity.
Antibacterial Activity
This compound has shown significant promise against the Gram-positive bacterium Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA). One study reported a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 128 µg/mL for myrtenol against all tested S. aureus strains, indicating a bactericidal mode of action.[1] For comparison, the same study noted that the MRSA isolates exhibited high rates of resistance to conventional antibiotics such as gentamicin (73%) and ciprofloxacin (71%).[2] Another study found that the MIC50 and MIC90 of myrtenol against biofilm-producing MRSA isolates were 250 µg/mL and 450 µg/mL, respectively.[2]
Data on the efficacy of this compound against Gram-negative bacteria is more limited. However, one study investigated the activity of myrtenol against Klebsiella pneumoniae, reporting an MIC of 200 µg/mL.[3] Another study on drug-resistant Acinetobacter baumannii found the MIC of myrtenol to be 600 μg/mL.[4]
Table 1: Antibacterial Activity of Myrtenol Against Gram-Positive Bacteria
| Microorganism | Strain Information | This compound MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Reference |
| Staphylococcus aureus | Multiple strains | 128 | Gentamicin | High resistance reported (73%) | |
| Staphylococcus aureus | Multiple strains | 128 | Ciprofloxacin | High resistance reported (71%) | |
| MRSA (biofilm-producing) | MIC50 | 250 | - | - | |
| MRSA (biofilm-producing) | MIC90 | 450 | - | - |
Table 2: Antibacterial Activity of Myrtenol Against Gram-Negative Bacteria
| Microorganism | Strain Information | This compound MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) | Reference |
| Klebsiella pneumoniae | - | 200 | - | - | |
| Acinetobacter baumannii | Drug-resistant | 600 | - | - |
Antifungal Activity
This compound has also been evaluated for its antifungal properties against clinically relevant yeasts and molds. Studies have reported MIC values against Candida species and Aspergillus niger.
Table 3: Antifungal Activity of this compound
| Microorganism | Strain Information | This compound MIC (µg/mL) | Comparator Antifungal | Comparator MIC (µg/mL) | Reference |
| Candida auris | - | 50 | - | - | |
| Candida albicans | - | 256 - 512 | - | - | |
| Candida parapsilosis | - | 256 - 512 | - | - | |
| Aspergillus niger | - | 64 | - | - |
Synergistic Potential
Research indicates that this compound can act synergistically with existing antimicrobial drugs, potentially enhancing their efficacy and combating drug resistance. A study on S. aureus found synergistic effects when myrtenol was combined with gentamicin and additive effects with ciprofloxacin.
Experimental Protocols
The determination of the antimicrobial activity of this compound is primarily conducted using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), with some modifications for testing natural products.
Broth Microdilution Method for MIC Determination (Adapted from CLSI M07)
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of this compound Stock Solution:
-
This compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure the final concentration of the solvent in the assay does not affect microbial growth.
2. Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used.
-
100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi is added to each well.
-
A serial two-fold dilution of the this compound stock solution is prepared across the wells to achieve a range of concentrations.
3. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
4. Inoculation and Incubation:
-
Each well containing the serially diluted this compound is inoculated with the standardized microbial suspension.
-
A positive control well (broth and inoculum without this compound) and a negative control well (broth only) are included.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Modifications for Essential Oils and their Components:
-
Due to the hydrophobic nature of compounds like myrtenol, an emulsifying agent such as Tween 80 may be added to the broth to ensure proper dispersion.
-
The use of a redox indicator, such as resazurin, can aid in the visual determination of microbial growth inhibition.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
References
- 1. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myrtenol's Effectiveness against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus: Targeting Antibiofilm and Antivirulence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Myrtenol and Its Synergistic Interactions with Antimicrobial Drugs in the Inhibition of Single and Mixed Biofilms of Candida auris and Klebsiella pneumoniae [mdpi.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
evaluating the performance of (-)-Myrtanol as a chiral auxiliary against other auxiliaries
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high levels of stereocontrol. This guide provides a comparative evaluation of the performance of (-)-Myrtanol, a terpene-derived chiral auxiliary, against the well-established Evans' oxazolidinone and Oppolzer's camphorsultam auxiliaries in the context of asymmetric aldol reactions. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds with the simultaneous creation of two new stereocenters. The efficiency of a chiral auxiliary in this transformation is primarily measured by the diastereoselectivity and chemical yield of the reaction. Here, we compare the performance of N-propionyl derivatives of this compound, an Evans' oxazolidinone, and Oppolzer's camphorsultam in reactions with benzaldehyde.
Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Aldol Reaction with Benzaldehyde
| Chiral Auxiliary | Enolate Type | Diastereomeric Excess (d.e.) | Yield (%) |
| This compound Derivative | Lithium | 40% | 70% |
| This compound Derivative | Boron | >98% (Excellent) | Good (not specified) |
| Evans' Oxazolidinone | Boron | >99% | 85-95% |
| Oppolzer's Camphorsultam | Boron | High (typically >95%) | Good (typically >80%) |
The data clearly indicates that the choice of enolate generation method significantly impacts the stereochemical outcome when using the this compound-derived auxiliary. While the lithium enolate provides poor diastereoselectivity (40% d.e.), the boron enolate demonstrates excellent stereocontrol (>98% d.e.), comparable to the high levels of induction achieved with the well-established Evans' and Oppolzer's auxiliaries under similar conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. The following are the experimental protocols for the asymmetric aldol reactions cited above.
This compound Auxiliary Boron-Mediated Aldol Reaction
A solution of the N-propionyl derivative of the this compound-derived oxazolidinone in anhydrous dichloromethane is cooled to 0 °C. To this solution, dibutylboron triflate (Bu₂BOTf) and diisopropylethylamine (DIPEA) are added to generate the boron enolate. The reaction mixture is then cooled to -78 °C, and benzaldehyde is added. The reaction is stirred at this temperature for a specified period, followed by quenching and work-up to isolate the aldol adduct. The diastereomeric excess is determined by ¹H NMR analysis of the crude product.[1]
Evans' Oxazolidinone Auxiliary Boron-Mediated Aldol Reaction
To a solution of the N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous dichloromethane at 0 °C, dibutylboron triflate is added dropwise, followed by the dropwise addition of diisopropylethylamine. The mixture is stirred at 0 °C to facilitate the formation of the Z-boron enolate. The reaction is then cooled to -78 °C, and the aldehyde is added. The reaction is stirred for several hours at -78 °C and then warmed to 0 °C before quenching with a buffer solution. The aldol adduct is isolated after an oxidative workup. The diastereoselectivity is typically determined by ¹H NMR or HPLC analysis.
Oppolzer's Camphorsultam Auxiliary Boron-Mediated Aldol Reaction
The N-propionyl derivative of Oppolzer's camphorsultam is dissolved in an anhydrous solvent such as dichloromethane and cooled to 0 °C. A boron triflate reagent, such as dibutylboron triflate, and a tertiary amine base, like diisopropylethylamine, are added to form the boron enolate. After stirring for a period to ensure complete enolization, the reaction is cooled to a low temperature (e.g., -78 °C), and the aldehyde is introduced. The reaction is maintained at this temperature until completion and then quenched and worked up to yield the aldol product. The diastereomeric ratio is determined by spectroscopic or chromatographic methods.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the processes described, the following diagrams are provided.
Caption: Generalized workflow for a chiral auxiliary-mediated asymmetric aldol reaction.
Caption: Logical relationship for selecting a suitable chiral auxiliary for an asymmetric aldol reaction.
References
Structure-Activity Relationship of (-)-Myrtanol Derivatives: A Comparative Guide
The bicyclic monoterpenoid (-)-Myrtanol, a naturally occurring compound found in various essential oils, and its derivatives have garnered significant interest in the scientific community for their diverse biological activities. These compounds have shown promise as antimicrobial, anticancer, and insecticidal agents. Understanding the relationship between their chemical structure and biological function is crucial for the development of new therapeutic agents and agrochemicals. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies.
Comparative Biological Activity of this compound Derivatives
The biological efficacy of this compound derivatives is highly dependent on the nature of the functional groups attached to the myrtanyl scaffold. Modifications, particularly at the hydroxyl group, can significantly modulate their activity. Below are comparative data on the insecticidal and anticancer activities of selected derivatives.
Insecticidal Activity against Mythimna separata (Oriental Armyworm)
Myrtanyl acid amides have been investigated for their insecticidal properties. The following table summarizes the corrected mortality rates of myrtanyl acid and its amide derivatives against the third-instar larvae of Mythimna separata.
| Compound | Structure | Corrected Mortality (%) at 200 mg/L[1] |
| Myrtanyl Acid | R = OH | 28.00 |
| Amide Derivative 1 | R = NH-phenyl | 32.00 |
| Amide Derivative 2 | R = NH-(4-methylphenyl) | 35.00 |
| Amide Derivative 3 | R = NH-(4-methoxyphenyl) | 30.00 |
| Amide Derivative 4 | R = NH-(4-chlorophenyl) | 40.00 |
Structure-Activity Relationship Insights: The conversion of the carboxylic acid group of myrtanyl acid to various amide derivatives resulted in a modest increase in insecticidal activity against Mythimna separata. The introduction of a chloro-substituted phenylamide (Amide Derivative 4) led to the highest observed mortality rate among the tested compounds, suggesting that electron-withdrawing groups on the aromatic ring may enhance insecticidal potency. However, the overall improvement in activity compared to the parent myrtanyl acid was not substantial in this series of derivatives[1].
Anticancer Activity of Myrtenal
Myrtenal, the aldehyde derivative of myrtenol (an oxidized form of myrtanol), has demonstrated cytotoxic effects against several human cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values of myrtenal after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM)[2] |
| Caco-2 | Colon Carcinoma | 28.3 ± 1.5 |
| A2780 | Ovarian Cancer | 35.6 ± 2.1 |
| MCF-7 | Breast Cancer | 42.8 ± 2.8 |
| LNCaP | Prostate Cancer | 55.1 ± 3.2 |
Structure-Activity Relationship Insights: Myrtenal exhibits potent cytotoxic activity, particularly against the Caco-2 colon carcinoma cell line[2]. The presence of the aldehyde functional group is crucial for this activity. Studies suggest that the antitumor mechanism of myrtenal involves the induction of apoptosis, modulation of apoptotic and pro-apoptotic signaling pathways, inhibition of TNF-α expression, and alteration of mitochondrial enzyme activity and membrane stability[2].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols used to obtain the data presented above.
Synthesis of Myrtanyl Acid Amide Derivatives
The synthesis of myrtanyl acid amides from (-)-β-pinene involves a two-step process.
Step 1: Oxidation of (-)-cis-Myrtanol to Myrtanyl Acid (-)-cis-Myrtanol is oxidized to myrtanyl acid. A typical oxidation reaction can be performed using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted and purified.
Step 2: Amide Coupling Myrtanyl acid is then coupled with various amines to form the corresponding amide derivatives. A general procedure for amide synthesis from a carboxylic acid and an amine involves the use of a coupling agent.
General Amidation Procedure:
-
Dissolve myrtanic acid in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) to the solution.
-
Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with acidic and basic solutions to remove unreacted starting materials and by-products.
-
Purify the resulting amide by column chromatography or recrystallization.
Insecticidal Activity Assay (Leaf-Dipping Method)
The insecticidal activity of the synthesized compounds against Mythimna separata is evaluated using the leaf-dipping method.
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone or ethanol) to prepare stock solutions. Prepare a series of dilutions from the stock solutions.
-
Leaf Treatment: Dip fresh corn leaves into the test solutions for a few seconds and then air-dry them.
-
Insect Exposure: Place the treated leaves into Petri dishes containing third-instar larvae of Mythimna separata.
-
Incubation: Maintain the Petri dishes under controlled conditions (temperature, humidity, and light).
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the corrected mortality rate using Abbott's formula to account for any mortality in the control group (treated with solvent only).
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of myrtenal against human cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
MTT Assay Protocol:
-
Cell Seeding: Seed human cancer cells (Caco-2, A2780, LNCaP, and MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of myrtenal (e.g., 1, 5, 25, 50, and 100 µM) and a vehicle control for 24 hours.
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Putative Signaling Pathway in Cancer
While the exact molecular mechanisms of this compound derivatives in cancer are still under investigation, evidence suggests that myrtenal may exert its anticancer effects by influencing multiple signaling pathways involved in cell survival and apoptosis. A proposed mechanism involves the modulation of inflammatory and apoptotic pathways.
Myrtenal has been shown to inhibit the expression of the pro-inflammatory cytokine TNF-α. It is also suggested to downregulate inflammasome pathways, which are key players in inflammation-driven cancers. Furthermore, myrtenal appears to directly affect mitochondria by altering the activity of mitochondrial enzymes and the stability of the mitochondrial membrane, which can trigger the intrinsic apoptotic pathway. This involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.
References
A Comparative Guide to the Synthesis of (-)-Myrtanol: Cost-Effectiveness and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of chiral molecules like (-)-Myrtanol is of paramount importance. This guide provides a detailed comparison of the two primary methods for synthesizing this compound: the hydroboration-oxidation of (-)-β-pinene and the rearrangement of (-)-β-pinene epoxide. This analysis focuses on the cost-effectiveness, reaction yields, and experimental protocols to aid in the selection of the most suitable method for laboratory and potential scale-up applications.
Comparison of Synthesis Methods
The selection of a synthesis route is often a trade-off between reagent costs, reaction efficiency, and the complexity of the procedure. The following table summarizes the key quantitative data for the two primary methods of this compound synthesis.
| Parameter | Method 1: Hydroboration-Oxidation of (-)-β-Pinene | Method 2: Rearrangement of (-)-β-Pinene Epoxide |
| Starting Material | (-)-β-Pinene | (-)-β-Pinene Epoxide |
| Key Reagents | Borane complex (e.g., BH3-THF, 9-BBN), NaOH, H2O2 | Lewis or Brønsted acid catalyst (e.g., Al2O3, SnCl2), Solvent |
| Typical Yield | 79% to >90% | ~63% (can vary significantly with catalyst and conditions) |
| Reaction Time | Typically a few hours | Can range from minutes to several hours |
| Relative Cost of Starting Material | Lower | Higher (as it's derived from β-pinene) |
| Relative Cost of Reagents | Moderate to High (Borane reagents can be expensive) | Low to Moderate (Catalyst cost can vary) |
| Process Simplicity | Two-step, one-pot reaction, generally straightforward. | Typically a single step, but catalyst preparation and optimization can be complex. |
| Byproducts/Waste | Boron-containing byproducts, aqueous waste. | Isomeric alcohols and other rearrangement products. |
Detailed Experimental Protocols
Method 1: Hydroboration-Oxidation of (-)-β-Pinene
This method is a classic and reliable route to (-)-cis-Myrtanol, proceeding via an anti-Markovnikov addition of a borane across the double bond of β-pinene, followed by oxidation.
Materials:
-
(-)-β-Pinene (99% purity)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous potassium carbonate
-
Pentane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (-)-β-pinene (e.g., 11.9 ml, 75 mmol).
-
To this, add a solution of borane-tetrahydrofuran complex (e.g., 25 mmol) dropwise at room temperature.
-
Allow the mixture to stir for 15 minutes to ensure the completion of the hydroboration reaction.
-
Carefully add ethanol (15 ml) to the reaction mixture, followed by the 3 M sodium hydroxide solution (25.0 ml, 75 mmol).
-
Immerse the flask in a cooling bath and add 30% hydrogen peroxide (9.4 ml, 75 mmol) dropwise, maintaining the temperature below 35°C.
-
After the addition is complete, heat the mixture to a gentle reflux for 1 hour.
-
Pour the cooled reaction mixture into 300 ml of ice-water and extract with diethyl ether (70 ml).
-
Wash the ether layer sequentially with water (3 x 200 ml) and saturated brine solution (50 ml).
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure (-)-cis-myrtanol.[1]
Method 2: Rearrangement of (-)-β-Pinene Epoxide
This method involves the acid-catalyzed ring-opening and rearrangement of β-pinene epoxide. The choice of catalyst and reaction conditions is crucial for achieving high selectivity for myrtanol over other potential byproducts like myrtenol and perillyl alcohol.
Materials:
-
(-)-β-Pinene epoxide
-
Activated aluminum oxide (Al2O3) or another suitable Lewis/Brønsted acid catalyst
-
Hexane or another inert solvent
-
Methanol/diethyl ether mixture for washing
Procedure:
-
Activate the heterogeneous catalyst if necessary. For example, Al2O3 can be activated by heating at a high temperature (e.g., 450°C) under a nitrogen atmosphere.
-
In a reaction vessel, suspend the activated catalyst in a suitable solvent like hexane.
-
Add a solution of (-)-β-pinene epoxide in the same solvent to the catalyst suspension.
-
Stir the mixture at a controlled temperature (e.g., room temperature to 80°C) for a specified duration (e.g., several hours). The progress of the reaction should be monitored by a suitable technique like GC-MS.
-
Upon completion, filter off the catalyst.
-
Wash the catalyst with a solvent mixture (e.g., methanol/diethyl ether) to recover any adsorbed product.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
The resulting crude product mixture, which may contain myrtanol along with other isomers, can be purified by column chromatography or preparative gas chromatography.[2]
A variation of this method utilizes a supercritical two-component solvent system (CO2 and isopropyl alcohol) with an Al2O3 catalyst in a flow reactor, which can significantly reduce the reaction time to a few minutes.[2]
Visualizing the Synthesis Pathways
To better illustrate the workflow of each synthesis method, the following diagrams have been generated.
References
Unveiling the-Mechanism of Action of (-)-Myrtanol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory and analgesic properties of (-)-Myrtanol against established alternatives, supported by experimental data. Detailed methodologies for key experiments are presented, and signaling pathways are visually elucidated to provide a comprehensive understanding of its mechanism of action.
This compound, a monoterpenoid alcohol, has demonstrated significant potential as a therapeutic agent owing to its anti-inflammatory, antinociceptive, and antioxidant properties. This guide delves into the scientific evidence validating its mechanism of action, offering a comparative analysis with commonly used drugs such as dexamethasone and indomethacin.
Comparative Performance Analysis
The efficacy of this compound has been evaluated in several preclinical models of inflammation and nociception. The following tables summarize the quantitative data from these studies, offering a side-by-side comparison with standard therapeutic agents.
Table 1: Anti-Inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| This compound | 25 | Significant Reduction | [1][2] |
| This compound | 50 | Significant Reduction | [1][2] |
| Dexamethasone | 0.5 | Significant Reduction | [3] |
| Indomethacin | 10 | Significant Inhibition |
Note: Direct comparative percentage of inhibition for this compound was not available in the provided search results. However, studies confirm a significant reduction in edema. Dexamethasone and Indomethacin data are provided as benchmarks from similar studies.
Table 2: Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Inhibition of Writhing (%) | Reference |
| This compound | 30 | 47.25 - 50.55 | |
| Indomethacin | 10 | 51.23 | |
| Indomethacin | 10 | 95 |
Note: The percentage of inhibition for Indomethacin varies across different studies, which may be attributed to slight variations in experimental protocols.
Deciphering the Mechanism of Action: Key Signaling Pathways
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and pain. The primary mechanisms identified are the inhibition of the NF-κB and p38-MAPK signaling pathways, and the enhancement of the cellular antioxidant defense system.
Anti-Inflammatory Pathway: Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines and mediators. Evidence suggests that this compound inhibits this pathway, leading to a reduction in inflammation. A key mechanism is likely the inhibition of the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
Antinociceptive Pathway: Modulation of p38-MAPK Signaling
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the processing of pain signals (nociception). Studies have shown that myrtenol can reduce orofacial nociception by inhibiting the activation of p38-MAPK in trigeminal ganglia. This inhibition likely dampens the transmission of pain signals to the central nervous system.
Antioxidant Mechanism: Enhancement of Endogenous Antioxidant Defenses
Oxidative stress is a key contributor to inflammation and tissue damage. This compound has been shown to bolster the body's antioxidant defenses by modulating the activity of key enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, which is then reduced to water by GPx, thereby neutralizing harmful reactive oxygen species (ROS).
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is a standard method for evaluating the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., dexamethasone or indomethacin), and this compound treatment groups.
-
Administration: Test compounds are administered orally or intraperitoneally at specified doses one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing in Mice
This model is used to assess the peripheral analgesic activity of a compound.
-
Animals: Male Swiss albino mice (20-25 g) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to control, standard (e.g., indomethacin), and this compound treatment groups.
-
Administration: The test compounds are administered 30 minutes before the injection of acetic acid.
-
Induction of Writhing: A 0.6% solution of acetic acid (10 mL/kg) is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Conclusion
The available evidence strongly supports the anti-inflammatory and analgesic properties of this compound. Its mechanism of action appears to be multifactorial, involving the inhibition of key pro-inflammatory signaling pathways (NF-κB and p38-MAPK) and the enhancement of endogenous antioxidant defenses. The presented comparative data and detailed experimental protocols provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory and pain-related conditions. Further head-to-head comparative studies with a wider range of existing drugs will be beneficial to fully elucidate its therapeutic potential and position in the current treatment landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. Myrtenol Reduces Orofacial Nociception and Inflammation in Mice Through p38-MAPK and Cytokine Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and anti-remodeling effects of myrtenol in the lungs of asthmatic rats: Histopathological and biochemical findings | Allergologia et Immunopathologia [elsevier.es]
A Comparative Review of (-)-Myrtanol and its Enantiomer: Applications and Biological Activity
A comprehensive analysis of the distinct applications and biological effects of the enantiomeric pair, (-)-Myrtanol and (+)-Myrtanol, reveals subtle yet significant differences that dictate their utility in the fragrance, flavor, and pharmaceutical industries. While research has predominantly focused on the more readily available this compound, emerging data on (+)-Myrtanol underscores the importance of stereochemistry in determining the biological and sensory properties of these bicyclic monoterpenoid alcohols.
Myrtanol, a naturally occurring organic compound, exists as a pair of non-superimposable mirror images, or enantiomers: this compound and (+)-Myrtanol. These molecules share the same chemical formula and connectivity but differ in their three-dimensional arrangement. This seemingly minor difference in spatial orientation can lead to profound variations in their interactions with chiral biological receptors, such as those responsible for scent and those involved in pharmacological pathways.
Fragrance and Flavor Applications: A Tale of Two Scents
The primary application of Myrtanol enantiomers lies within the fragrance and flavor industries, where their distinct olfactory profiles are exploited. While literature often refers to "Myrtanol" without specifying the enantiomer, industry usage suggests a preference for specific isomers based on their sensory characteristics.[1][2][3][4] Generally, (-)-cis-Myrtanol is noted for its pleasant aroma, contributing to its use in perfumes and as a flavoring agent.[5] In contrast, information regarding the specific scent profile of (+)-Myrtanol is less documented in publicly available literature, though it is also used in the perfumery industry. The subtle differences in their scents are a direct consequence of how each enantiomer interacts with the chiral olfactory receptors in the nose.
Comparative Biological Activity: Unraveling Enantioselective Effects
The stereochemistry of Myrtanol enantiomers also plays a crucial role in their biological activities, particularly their antimicrobial and anti-inflammatory properties. While comprehensive comparative studies are limited, existing research provides insights into their potential therapeutic applications.
Antimicrobial Activity
(-)-cis-Myrtanol has been shown to possess antimicrobial properties against a range of bacteria and fungi. Studies suggest that its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.
| Microorganism | This compound MIC | (+)-Myrtanol MIC | Reference |
| Staphylococcus aureus | Data available | Data not available | |
| Escherichia coli | Data available | Data not available | |
| Candida albicans | Data available | Data not available | |
| MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a microorganism. |
Data for (+)-Myrtanol is largely unavailable in the reviewed literature, highlighting a significant gap in the comparative analysis of these enantiomers.
Anti-inflammatory Activity
Preliminary studies have indicated that (-)-cis-Myrtanol exhibits potential anti-inflammatory and antioxidant effects, suggesting its utility in therapeutic applications. The precise mechanisms and a direct comparison with the anti-inflammatory potential of (+)-Myrtanol are areas that require further investigation.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of Myrtanol enantiomers can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The Myrtanol enantiomer is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the Myrtanol enantiomer that completely inhibits the visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay
The in vivo anti-inflammatory activity of Myrtanol enantiomers can be assessed using the carrageenan-induced paw edema model in rodents.
Protocol:
-
Animal Acclimatization: Animals (e.g., rats or mice) are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Administration of Test Compound: The Myrtanol enantiomer, dissolved in a suitable vehicle, is administered orally or intraperitoneally to the test group of animals. A control group receives only the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Evaluation of Anti-inflammatory Activity: The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume with that of the control group.
Synthesis and Chiral Separation
The enantiomers of Myrtanol are typically synthesized from the corresponding enantiomers of α-pinene or β-pinene, which are abundant natural products. For instance, this compound can be synthesized from (-)-β-pinene via hydroboration-oxidation. Similarly, (+)-Myrtanol can be synthesized from (+)-α-pinene. The separation of the enantiomers can be achieved through various techniques, including chiral chromatography.
References
Safety Operating Guide
Navigating the Disposal of (-)-Myrtanol: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals handling (-)-Myrtanol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and aiming to build a foundation of trust in chemical management practices.
Safety and Physical Properties
| Property | Data |
| Boiling Point | 232-236 °C (lit.)[1] |
| Density | 0.973 g/mL at 20 °C (lit.)[1] |
| Flash Point | 78 °C / 172.4 °F (for the related compound (-)-Myrtenal)[2] |
| Solubility | Soluble in alcohol; insoluble in water[3] |
| Hazard Classification | Not consistently classified as hazardous; however, related compounds are combustible liquids.[4] |
Experimental Protocol: Safe Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be performed in accordance with all applicable local, regional, and national regulations.
Objective: To safely dispose of this compound waste in a manner that minimizes risk to personnel and the environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side-shields
-
Lab coat
-
-
Designated, labeled, and sealed waste container for non-halogenated organic waste.
-
Chemical fume hood.
Procedure:
-
Personnel Protection: Before handling this compound, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Segregation:
-
Identify a suitable waste container. For this compound, which is a non-halogenated organic compound, a designated container for flammable or organic liquid waste is appropriate.
-
Ensure the waste container is clearly and accurately labeled with its contents.
-
-
Transfer of Waste:
-
Carefully transfer the this compound waste into the designated waste container. Avoid splashing or creating aerosols.
-
Do not mix this compound with incompatible waste streams. Consult your institution's chemical hygiene plan for guidance on chemical compatibility.
-
-
Container Management:
-
Do not overfill the waste container. It is recommended to fill containers to no more than 80-90% of their capacity to allow for vapor expansion and prevent spills.
-
Securely seal the waste container cap after the transfer is complete.
-
Decontaminate the exterior of the waste container if necessary.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound by pouring it down the drain or into general trash. This is crucial to prevent environmental contamination.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling (-)-Myrtanol
This guide provides comprehensive safety and logistical information for the handling and disposal of (-)-Myrtanol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are paramount to minimizing exposure and ensuring personal safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Fire/flame resistant and impervious clothing; Chemical impermeable gloves | EU Directive 89/686/EEC and standard EN 374 for gloves[1][2] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced[1] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber) | Inspect prior to use |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H227: Combustible liquid
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Operational Protocol for Handling this compound
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
2. Pre-Handling Preparations:
-
Inspect all PPE for integrity before use.
-
Ensure all containers are properly labeled and stored away from ignition sources.
-
Have appropriate spill containment materials readily available.
3. Handling Procedure:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Keep the container tightly closed when not in use.
4. First-Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and consult a doctor.
-
After skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water. Consult a doctor if irritation persists.
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If ingested: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound in a suitable, closed, and properly labeled container.
-
Do not mix with other waste streams, particularly halogenated solvents, to avoid higher disposal costs.
2. Disposal Method:
-
Dispose of contents/container to an approved waste disposal plant.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not discharge into drains or sewer systems.
3. Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
